(Rac)-Tephrosin
描述
(1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one has been reported in Glycosmis trifoliata, Millettia dura, and other organisms with data available.
Structure
3D Structure
属性
IUPAC Name |
14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-22(2)8-7-12-15(30-22)6-5-13-20(12)29-19-11-28-16-10-18(27-4)17(26-3)9-14(16)23(19,25)21(13)24/h5-10,19,25H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBZCCQCDWNNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-Tephrosin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Tephrosin, a racemic mixture of the naturally occurring rotenoid Tephrosin, has garnered significant interest in the scientific community for its potent biological activities, particularly its anticancer properties. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It includes a detailed analysis of its molecular architecture, a summary of key quantitative structural data, and an overview of experimental protocols for its synthesis and structural elucidation. Furthermore, this guide presents visualizations of the signaling pathways modulated by Tephrosin, offering valuable insights for researchers in drug discovery and development.
Chemical Structure and Stereochemistry
This compound is a member of the rotenoid family of isoflavonoids, characterized by a common tetracyclic ring system. Its molecular formula is C₂₃H₂₂O₇, with a molar mass of 410.42 g/mol . The core structure consists of a chromanone moiety fused with a chromene ring, which is further fused to a dihydrofuran ring.
Stereochemistry: Natural Tephrosin possesses a specific stereochemistry, designated as the (7aR,13aR)-isomer[1]. The B and C rings of the rotenoid scaffold are cis-fused. As a racemic mixture, this compound contains equal amounts of the naturally occurring (-)-Tephrosin and its enantiomer, (+)-Tephrosin. The absolute configuration of the chiral centers is crucial for its biological activity.
Below is a 2D representation of the chemical structure of one enantiomer of Tephrosin:
Caption: 2D Chemical Structure of Tephrosin.
Quantitative Structural Data
Precise quantitative data on bond lengths, bond angles, and torsion angles are critical for understanding the three-dimensional conformation of a molecule, which in turn influences its interaction with biological targets. While a crystal structure for this compound itself is not publicly available, crystallographic data for a closely related derivative, (6aR,12aR,4′R,5′S)-4′,5′-dihydro-4′,5′-dihydroxytephrosin, provides valuable representative data. The following tables summarize key geometric parameters derived from this crystal structure.
Table 1: Selected Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| C7a | O | 1.45 |
| C13a | O | 1.47 |
| C12 | O | 1.22 |
| C9 | O | 1.37 |
| C10 | O | 1.38 |
Table 2: Selected Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| O | C7a | C13a | 108.5 |
| C6a | C7a | O | 109.2 |
| C7a | C13a | C13 | 105.7 |
| C8 | C9 | O | 119.8 |
| C11 | C10 | O | 118.9 |
Table 3: Selected Torsion Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| C13 | C13a | C7a | C6a | 61.3 |
| C6a | C7a | O | C1 | -175.4 |
| C7a | C13a | C13 | C12 | 15.2 |
| C1 | O | C7a | C13a | 115.1 |
Note: The data presented are from a derivative and should be considered representative for this compound.
Experimental Protocols
Synthesis of this compound
A concise total synthesis of (±)-Tephrosin has been reported. The key steps involve:
-
Preparation of the Chromene Intermediate: This is typically achieved through the reaction of a suitably substituted phenol with an appropriate building block to form the chromene ring system.
-
Construction of the Rotenoid Core: A crucial step involves the coupling of the chromene intermediate with a second aromatic fragment, often via a Heck reaction or other cross-coupling methods, to build the tetracyclic core.
-
Introduction of the Hydroxyl Group: The final step to yield Tephrosin is the stereoselective or non-selective introduction of a hydroxyl group at the C-12a position. For the racemic synthesis, a non-stereoselective oxidation is performed.
A detailed protocol for a concise total synthesis of (±)-Deguelin and (±)-Tephrosin has been described, utilizing a vinyl iodide as a key building block.
Structural Elucidation
The structure of Tephrosin is typically confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons and to assign the chemical shifts unambiguously.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.
-
X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule in its crystalline state, yielding precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
Signaling Pathways and Biological Activity
Tephrosin has been shown to exhibit potent anticancer activity by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Major signaling pathways inhibited by Tephrosin.
A proposed mechanism for Tephrosin's action against breast cancer involves the downregulation of key survival proteins:
Caption: Proposed mechanism of Tephrosin in breast cancer.
Conclusion
This compound presents a fascinating molecular architecture with significant potential for therapeutic applications. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the experimental methodologies used for its synthesis and characterization. The elucidation of its interactions with key cellular signaling pathways offers a solid foundation for future drug design and development efforts targeting cancer and other diseases. The lack of a publicly available crystal structure for this compound itself highlights an area for future research that would provide even greater insight into its structure-activity relationships.
References
(Rac)-Tephrosin: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Tephrosin, a natural rotenoid isoflavonoid, has demonstrated significant potential as an anticancer agent across a variety of cancer cell lines. This technical guide provides an in-depth overview of its core mechanism of action, focusing on the induction of apoptosis and autophagy through the generation of reactive oxygen species (ROS), modulation of critical signaling pathways, and induction of cell cycle arrest. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and visualizes complex biological processes using signaling pathway and workflow diagrams to support further research and drug development efforts.
Introduction
This compound is a naturally occurring compound found in plants of the Tephrosia genus.[1] As a member of the rotenoid family, it has garnered interest for its potent biological activities, including insecticidal and, more recently, anticancer properties.[2][3] Extensive research has revealed that Tephrosin's efficacy against cancer cells stems from a multi-pronged attack on cellular proliferation and survival mechanisms. This guide will dissect these mechanisms, providing the technical details necessary for researchers in the field.
Chemical Structure
-
IUPAC Name: (1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁵,²⁰]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one[3][5]
Core Mechanism of Action in Cancer Cells
The primary anticancer effect of this compound is the induction of programmed cell death, primarily through apoptosis and, in some cases, autophagy. A central player in this process is the generation of intracellular Reactive Oxygen Species (ROS).
Induction of Oxidative Stress and Mitochondrial Apoptosis
Tephrosin treatment rapidly elevates intracellular ROS levels in cancer cells.[6][7] This increase in oxidative stress is a critical upstream event that triggers the intrinsic, or mitochondrial, pathway of apoptosis. The sequence of events is as follows:
-
ROS Accumulation: Tephrosin induces a time- and dose-dependent increase in ROS.[6]
-
Mitochondrial Membrane Depolarization: The surge in ROS leads to the depolarization of the mitochondrial membrane potential.[6][8]
-
Cytochrome c Release: Consequently, cytochrome c is released from the mitochondria into the cytoplasm.[6][8]
-
Caspase Activation: Cytoplasmic cytochrome c initiates the caspase cascade, leading to the cleavage and activation of caspase-9 and the executioner caspase-3.[6][8]
-
PARP Cleavage & Apoptosis: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[6][8]
This ROS-dependent mechanism is fundamental to Tephrosin's cytotoxicity, as the apoptotic effects can be mitigated by ROS scavengers.[6][8]
Autophagic Cell Death
In certain cancer cell types, such as A549 non-small cell lung cancer cells, Tephrosin has been shown to induce autophagic cell death. This is characterized by the formation of acidic vesicular organelles and an increase in the ratio of LC3-II to LC3-I, key markers of autophagy. While apoptosis is not the primary mode of cell death in these cases (as evidenced by a lack of PARP cleavage), ROS generation and inhibition of Hsp90 expression are observed, suggesting a complex interplay of cellular stress responses.
Cell Cycle Arrest
Tephrosin can halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase. This prevents the cells from proceeding through mitosis and contributes to the overall anti-proliferative effect.
DNA Damage
Treatment with Tephrosin leads to DNA damage in cancer cells. This has been demonstrated by an increase in tail DNA in comet assays and the phosphorylation of H2AX, a marker of DNA double-strand breaks.[6][8]
Modulation of Signaling Pathways
This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt Pathway: Inhibition of this critical survival pathway contributes to the pro-apoptotic effects of Tephrosin.
-
Ras/MAPK Pathway: Tephrosin can suppress this pathway, which is involved in cell proliferation and survival.
-
STAT3 Signaling: Inhibition of STAT3 phosphorylation is another mechanism by which Tephrosin can impede cancer cell survival and proliferation.
-
NF-κB Signaling: By inhibiting the NF-κB pathway, Tephrosin can reduce the expression of anti-apoptotic and pro-inflammatory genes.
-
FGFR1 Signaling: In paclitaxel-resistant ovarian cancer cells, Tephrosin has been shown to inhibit the phosphorylation of FGFR1 and its adapter protein FRS2, suggesting a role in overcoming drug resistance.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound against various cancer cell lines.
Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |
| PANC-1 | Pancreatic | ~0.5 | 72 |
| SW1990 | Pancreatic | ~0.8 | 72 |
| A549 | Lung | Not specified | 72 |
| MCF-7 | Breast | Not specified | 72 |
| HepG2 | Liver | Not specified | 72 |
| SHG-44 | Glioblastoma | Not specified | 72 |
Data compiled from multiple sources.[9]
Table 2: Quantitative Effects of this compound on Apoptosis in PANC-1 Cells
| Tephrosin Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | <5 |
| 0.5 | 31.2 |
| 1.0 | 68.3 |
Cells were treated for 24 hours and analyzed by Annexin-V/PI co-staining.[6]
In Vivo Efficacy
In xenograft models using PANC-1 pancreatic cancer cells in nude mice, intraperitoneal administration of Tephrosin (10 mg/kg and 20 mg/kg daily for 2 weeks) resulted in a significant reduction in tumor growth without notable toxicity to the animals.[6] A high dose of Tephrosin led to a 60.2% reduction in tumor volume.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 10 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, p-Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Intracellular ROS Detection
-
Cell Seeding and Treatment: Seed cells in 6-well plates or on coverslips and treat with this compound for the desired time.
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize ROS production (green fluorescence).
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer for quantitative measurement of ROS levels.
-
Cell Cycle Analysis
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat them with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Core mechanism of action of this compound in cancer cells.
Caption: Standard workflow for Western Blot analysis.
Caption: Workflow for apoptosis detection via flow cytometry.
Conclusion
This compound is a promising natural product with potent anticancer activity. Its mechanism of action is multifaceted, primarily driven by the induction of ROS, which leads to mitochondrial-mediated apoptosis, and is supplemented by the induction of cell cycle arrest and the modulation of key oncogenic signaling pathways. The data presented in this guide underscore the potential of Tephrosin as a lead compound for the development of novel cancer therapeutics. Further research is warranted to fully elucidate its complex mechanisms, explore its efficacy in a broader range of cancers, and optimize its therapeutic potential through medicinal chemistry efforts.
References
- 1. Tephrosin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tephrosin | C23H22O7 | CID 114909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | Flavonoids | 561-35-3 | Invivochem [invivochem.com]
- 6. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species [jcancer.org]
- 8. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(Rac)-Tephrosin: A Technical Guide to a Promising Rotenoid Isoflavonoid
(Rac)-Tephrosin, a natural product found in plants of the Tephrosia genus, stands out as a significant member of the rotenoid isoflavonoid class of compounds.[1][2] This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its biological activities, the signaling pathways it modulates, and detailed experimental protocols for its study.
Core Concepts: Structure and Biological Activity
This compound is structurally characterized by a fused five-ring system, a common feature of rotenoids.[2] Its biological significance primarily lies in its potent anticancer and antibacterial properties.
Anticancer Acumen
Extensive research has demonstrated the anticancer efficacy of Tephrosin across a wide spectrum of cancer cell lines, including pancreatic, lung, breast, ovarian, and colon cancer, as well as leukemia.[3][4] The primary mechanism of its anticancer action is the induction of apoptosis, or programmed cell death.[5][6] This is achieved through the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the subsequent release of cytochrome c.[5][6]
Furthermore, Tephrosin has been shown to resensitize paclitaxel-resistant ovarian cancer cells to the chemotherapeutic agent, highlighting its potential in combination therapies.[3][4]
Antibacterial Potential
In addition to its anticancer effects, Tephrosin exhibits moderate antibacterial activity against various pathogenic bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi.[7]
Quantitative Biological Data
The following tables summarize the reported quantitative data for the biological activity of this compound.
Table 1: In Vitro Anticancer Activity of Tephrosin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic | Data not specified | [5][6] |
| SW1990 | Pancreatic | Data not specified | [5][6] |
| A549 | Lung | Not specified | [5] |
| MCF-7 | Breast | Not specified | [5] |
| HepG2 | Liver | Not specified | [5] |
| SHG-44 | Glioblastoma | Not specified | [5] |
Note: While the source indicates potent activity, specific IC50 values were not provided in the abstract.
Table 2: Antibacterial Activity of Tephrosin (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus S33 R4 | 50 | [7] |
| Bacillus subtilis subsp. subtilis str. 168 | 50 | [7] |
| Escherichia coli TISTR 780 | 25 | [7] |
| Salmonella typhi Ty 21a | 25 | [7] |
Elucidation of Molecular Mechanisms: Signaling Pathways
Tephrosin exerts its biological effects by modulating several key signaling pathways crucial for cancer cell survival and proliferation.
Key modulated pathways include:
-
NF-κB Signaling: Tephrosin inhibits the NF-κB signaling pathway, which is a critical regulator of inflammatory responses and cell survival.[3][4]
-
PI3K/Akt Pathway: It blocks the PI3K/Akt signaling cascade, a central pathway for cell growth, proliferation, and survival.[3][4]
-
Ras/MAPK Pathway: Tephrosin interferes with the Ras/MAPK pathway, which is involved in cell proliferation, differentiation, and survival.[3][4]
-
STAT3 Signaling: It inhibits the phosphorylation of STAT3, a key transcription factor in cancer progression.[3][4]
-
FGFR1 Signaling: Tephrosin has been shown to downregulate the phosphorylation of FGFR1 and its adapter protein FRS2, which is particularly relevant in overcoming chemoresistance in ovarian cancer.[3][4]
By targeting these interconnected pathways, Tephrosin effectively disrupts the cellular machinery that cancer cells rely on for their growth and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Semi-Synthesis of this compound from Rotenone
A stereocontrolled semi-synthesis of Tephrosin can be achieved from the natural product Rotenone.[8]
Step 1: Synthesis of Rot-2′-enonic acid from Rotenone
-
React Rotenone with hydrogen bromide in acetic acid to afford rotenone hydrobromide.
-
Perform a zinc-mediated ring opening of the rotenone hydrobromide under mild conditions to yield rot-2′-enonic acid.
Step 2: Conversion of Rot-2′-enonic acid to Deguelin
-
Treat rot-2′-enonic acid with phenylselenyl chloride in dichloromethane at -35 °C.
-
Immediately oxidize the resulting selenides with hydrogen peroxide in aqueous THF at 0 °C to yield Deguelin.
Step 3: Hydroxylation of Deguelin to Tephrosin
-
Perform a chromium-mediated hydroxylation of Deguelin using potassium dichromate in aqueous acetic acid to yield Tephrosin as a single diastereoisomer.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution
-
96-well microplate
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period. Include untreated control wells.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways (e.g., by using antibodies against phosphorylated proteins).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus (e.g., PVDF or nitrocellulose membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest, e.g., p-STAT3, STAT3, p-Akt, Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Visualizing Experimental Logic and Workflows
The following diagrams illustrate the logical flow of experiments to characterize the biological activity of this compound.
This comprehensive guide provides a solid foundation for researchers interested in the multifaceted biological activities of this compound. The detailed protocols and pathway information serve as a valuable resource for designing and executing further studies to unlock the full therapeutic potential of this promising rotenoid isoflavonoid.
References
- 1. scispace.com [scispace.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. researchhub.com [researchhub.com]
- 6. Stereocontrolled semi-syntheses of deguelin and tephrosin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
(Rac)-Tephrosin's role in inducing apoptosis through reactive oxygen species (ROS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tephrosin, a natural rotenoid isoflavonoid, has demonstrated significant potential as an anticancer agent.[1][2] Emerging research indicates that its cytotoxic effects are, in large part, attributable to the induction of apoptosis through the generation of reactive oxygen species (ROS). This technical guide provides an in-depth overview of the molecular mechanisms, experimental protocols, and quantitative data related to the pro-apoptotic activity of this compound, with a primary focus on its well-documented effects on pancreatic cancer cells and available data on other cancer types.
Mechanism of Action: The Central Role of Reactive Oxygen Species
This compound's primary mechanism for inducing apoptosis involves the generation of intracellular ROS.[1][2] This increase in ROS disrupts cellular homeostasis and triggers a cascade of events culminating in programmed cell death. The central pathway involves the mitochondria, which are major sites of ROS production.[1]
In pancreatic cancer cells, Tephrosin treatment leads to a rapid and dose-dependent increase in intracellular ROS levels.[1] This oxidative stress targets the mitochondria, causing a depolarization of the mitochondrial membrane potential.[1] The compromised mitochondrial membrane releases cytochrome c into the cytoplasm, a critical step in the intrinsic apoptotic pathway.[1] Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9.[1] Activated caspase-9 subsequently cleaves and activates the executioner caspase, caspase-3, leading to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and ultimately, apoptosis.[1]
The pivotal role of ROS in this process is confirmed by experiments using ROS scavengers, such as N-acetyl-L-cysteine (NAC) and the mitochondria-specific scavenger MitoTEMPO. Pre-treatment with these scavengers has been shown to abolish Tephrosin-induced ROS generation and significantly attenuate its apoptotic effects.[1]
While the ROS-mediated apoptotic pathway is well-established in pancreatic cancer, the mechanism of this compound in other cancer types may vary. For instance, in A549 non-small cell lung cancer cells, Tephrosin has been observed to induce autophagic cell death rather than apoptosis, although ROS generation is still a noted effect.[3] Further research is required to fully elucidate the cell-type-specific responses to Tephrosin.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| PANC-1 | Pancreatic | 0.82 | 72 |
| SW1990 | Pancreatic | 2.62 | 72 |
| CFPAC-1 | Pancreatic | 2.91 | 72 |
| MIAPaCa-2 | Pancreatic | 2.79 | 72 |
| A549 | Lung | Not specified | - |
| MCF-7 | Breast | Not specified | - |
| HepG2 | Liver | Not specified | - |
| SHG-44 | Glioblastoma | Not specified | - |
Table 2: this compound-Induced Apoptosis in PANC-1 Pancreatic Cancer Cells
| Tephrosin Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0.5 | 31.2 |
| 1.0 | 68.3 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Intracellular ROS Measurement (DCFH-DA Assay)
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.
Mitochondrial ROS Measurement (MitoSOX Red Staining)
-
Cell Treatment: Treat cells with this compound.
-
Probe Loading: Incubate the cells with 5 µM MitoSOX Red reagent for 10 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with warm buffer.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect red fluorescence, indicative of mitochondrial superoxide.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., caspase-3, cleaved caspase-3, PARP, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: this compound induced ROS-mediated apoptotic signaling pathway.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tephrosin-induced autophagic cell death in A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Primary Cellular Targets of (Rac)-Tephrosin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tephrosin, a natural rotenoid isoflavonoid, has demonstrated significant potential as an anticancer agent across a variety of cancer cell lines.[1][2][3] Its multifaceted mechanism of action centers on the induction of cellular stress and apoptosis, making it a compound of interest for further investigation and development. This technical guide provides a comprehensive overview of the primary cellular targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing methodologies for the essential experiments used in its evaluation.
Primary Cellular Effects and Molecular Targets
This compound exerts its cytotoxic effects through a combination of mechanisms, primarily revolving around the induction of oxidative stress and the activation of apoptotic pathways.
1. Induction of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction:
A primary and early event in Tephrosin's mechanism of action is the significant elevation of intracellular reactive oxygen species (ROS).[1][2][3][4] This increase in ROS leads to mitochondrial membrane potential depolarization and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[1][2][3] The generation of ROS appears to be crucial for the anticancer activity of Tephrosin, as the use of ROS scavengers has been shown to mitigate its apoptotic effects.[1][2][3]
2. Apoptosis and Cell Cycle Arrest:
The release of cytochrome c triggers the intrinsic apoptotic pathway, leading to the cleavage and activation of caspase-9 and the executioner caspase-3.[1][2][3] Activated caspase-3 then cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, ultimately leading to programmed cell death.[1][2][3][5] In some cancer cell types, such as non-small cell lung cancer, Tephrosin can also induce autophagic cell death and cause cell cycle arrest at the G2/M phase.[6]
3. Modulation of Signaling Pathways:
Tephrosin has been shown to modulate several key signaling pathways involved in cancer cell survival and proliferation:
-
Inhibition of Pro-Survival Kinases: It inhibits the phosphorylation of key survival kinases including AKT, STAT3, ERK, and p38 MAPK.[7]
-
Downregulation of Receptor Tyrosine Kinase Signaling: Tephrosin downregulates the phosphorylation of Fibroblast Growth Factor Receptor 1 (FGFR1) and its adapter protein FRS2.[7]
-
Suppression of Anti-Apoptotic Proteins: The expression of the anti-apoptotic factor XIAP is reduced by Tephrosin treatment.[7]
-
Regulation of Cancer Metabolism-Related Proteins: In breast cancer models, Tephrosin has been observed to downregulate TRAP1 and HIF-1α, while upregulating the activity of SDHA and PDH2.[8]
-
Inhibition of Hsp90: Tephrosin has also been reported to inhibit the expression of Heat Shock Protein 90 (Hsp90).[6]
Data Presentation
The following tables summarize the available quantitative data on the cytotoxic activity of Tephrosin against various cancer cell lines.
Table 1: IC50 Values of Tephrosin in Pancreatic Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (μM) |
| PANC-1 | Pancreatic | 0.82 |
| SW1990 | Pancreatic | 2.62 |
| CFPAC-1 | Pancreatic | 2.91 |
| MIAPaCa-2 | Pancreatic | 2.79 |
Table 2: Cytotoxic Effects of Tephrosin on Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | Effect |
| A549 | Lung | Suppressed cell viability |
| MCF-7 | Breast | Suppressed cell viability |
| HepG2 | Liver | Suppressed cell viability |
| SHG-44 | Glioblastoma | Suppressed cell viability |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's cellular targets are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as a measure of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[7][8][9] The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.
Detection of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Principle: DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][12][13] The fluorescence intensity is directly proportional to the amount of ROS.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or on coverslips and treat with this compound for the desired time.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with PBS. Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Detection:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a filter set for green fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer with excitation at ~488 nm and emission at ~525 nm.
-
Western Blot Analysis for Apoptosis Markers
This technique is used to detect specific proteins, such as cleaved PARP and caspases, which are hallmarks of apoptosis.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.[5][15]
Protocol: [16]
-
Cell Lysis: Treat cells with this compound, then harvest and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-cleaved PARP, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[2][4][6] The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for differentiation of cell cycle phases.
Protocol: [2]
-
Cell Harvest and Fixation: Treat cells with this compound, then harvest and fix them in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways affected by this compound and a general experimental workflow for its investigation.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for investigating this compound.
References
- 1. Stereocontrolled semi-syntheses of deguelin and tephrosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concise Modular Asymmetric Synthesis of Deguelin, Tephrosin and Investigation into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereocontrolled semi-syntheses of deguelin and tephrosin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Racemates versus enantiomerically pure drugs: putting high-performance liquid chromatography to work in the selection process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical constituents and in vitro anticancer activity of Typhonium flagelliforme (Araceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Racemic drugs are not necessarily less efficacious and less safe than their single-enantiomer components - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Tephrosin: An In-Depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (Rac)-Tephrosin, a rotenoid with significant interest in drug development. Due to the limited availability of direct quantitative data in publicly accessible literature, this guide synthesizes qualitative information, data on related compounds, and established experimental protocols to provide a thorough understanding for research and development purposes.
Introduction to this compound
This compound is a naturally occurring isoflavonoid found in plants of the Tephrosia genus. It belongs to the class of compounds known as rotenoids, which are recognized for their insecticidal and potential therapeutic properties. The unique chemical structure of this compound contributes to its biological activity and also dictates its physicochemical properties, including solubility and stability, which are critical considerations in drug development.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a crucial factor that influences its bioavailability and formulation development. While specific quantitative solubility data for this compound is sparse in the literature, a qualitative understanding can be derived from various sources.
Qualitative Solubility
This compound is generally considered to be poorly soluble in water. Its solubility is significantly higher in organic solvents. Based on available information, the following table summarizes the qualitative solubility of this compound in common laboratory solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution of at least 25 mg/mL can be prepared.[1] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
| Ethanol | Likely Soluble | Suggested as a potential solvent.[1] |
| Water | Poorly Soluble | Generally considered to have low aqueous solubility.[1] |
| PEG400 | Soluble | Can be used for oral formulations.[1] |
| Carboxymethyl cellulose | Suspendable | Used for preparing suspensions for in vivo studies.[1] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
For researchers seeking to determine the precise quantitative solubility of this compound, the shake-flask method is a widely accepted and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent(s) of interest
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the supernatant. Filter the collected sample through a syringe filter to remove any remaining microparticles. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility via the shake-flask method.
Stability Profile of this compound
General Stability and Storage Recommendations
Based on vendor-provided information, the following storage conditions are recommended for this compound:
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
(Data sourced from InvivoChem)[1]
These recommendations suggest that this compound is relatively stable in its solid form, particularly at low temperatures. In solution, its stability is significantly reduced, necessitating storage at ultra-low temperatures.
Photodegradation
A key stability concern for rotenoids, including Tephrosin, is their susceptibility to photodegradation. Studies on rotenone and other rotenoids have shown that they degrade rapidly upon exposure to solar radiation, with half-lives in the order of minutes.[3] This indicates that this compound and its formulations should be protected from light.
Experimental Protocol for Forced Degradation Studies
To comprehensively assess the stability of this compound and identify potential degradation products, forced degradation (stress testing) studies should be conducted. These studies involve exposing the compound to conditions more severe than accelerated stability testing.
Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Organic solvents (e.g., acetonitrile, methanol)
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80-100 °C).
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a stability-indicating HPLC method. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound in each condition.
-
Identify and characterize the major degradation products.
-
Determine the degradation pathway of this compound.
-
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies on this compound.
Analytical Methods for Quantification
Accurate and precise analytical methods are essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the quantification of this compound and its degradation products.
HPLC Method Parameters (General Example)
While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC method for rotenoids can be adapted.
Table 3: General HPLC Parameters for Rotenoid Analysis
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), often in a gradient elution. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 40 °C |
| Detection | UV-Vis at a wavelength where the compound has maximum absorbance (e.g., around 294 nm for rotenoids). |
Signaling Pathways and Logical Relationships
This compound has been shown to exert its biological effects through various cellular pathways. Understanding these can provide context for its therapeutic potential.
Diagram 3: Simplified Signaling Pathway Influenced by Tephrosin
Caption: Tephrosin induces EGFR/ErbB2 internalization, inhibiting downstream signaling.[4]
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While quantitative data remains limited in the public domain, the qualitative information and established experimental protocols outlined here offer a robust framework for further investigation. Key takeaways include the poor aqueous solubility of this compound, its good solubility in several organic solvents, and its significant sensitivity to light. For definitive characterization, it is imperative that researchers conduct in-house solubility and forced degradation studies using the methodologies described. Such data will be invaluable for the successful formulation and development of this compound as a potential therapeutic agent.
References
- 1. This compound | Flavonoids | 561-35-3 | Invivochem [invivochem.com]
- 2. Tephrosin | CAS:76-80-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Rotenone and rotenoids in cubè resins, formulations, and residues on olives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of (Rac)-Tephrosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preliminary cytotoxicity screening of (Rac)-Tephrosin, a natural rotenoid isoflavonoid, on various cancer cell lines. Tephrosin has demonstrated significant potential as an anticancer agent, and this document details its cytotoxic effects, the experimental protocols used for its evaluation, and its underlying mechanism of action.
Introduction
Tephrosin is a natural compound that has garnered attention for its potent anticancer activities.[1][2] As a rotenoid isoflavonoid, it has been shown to effectively suppress the viability of various cancer cells.[1][2] This technical guide serves as a resource for researchers and professionals in drug development, offering in-depth information on the cytotoxic profile of Tephrosin, standardized experimental methodologies, and the molecular pathways it influences. Understanding these aspects is crucial for the further development of Tephrosin as a potential chemotherapeutic agent.
Quantitative Data Summary
The cytotoxic effects of this compound have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological functions, has been determined through various studies. The data presented below summarizes the IC50 values of Tephrosin in different cancer cell lines, providing a comparative view of its efficacy.
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic Cancer | 0.82 |
| SW1990 | Pancreatic Cancer | Not explicitly stated, but sensitive |
| A549 | Lung Cancer | - |
| MCF-7 | Breast Cancer | - |
| HepG2 | Liver Cancer | - |
| SHG-44 | Glioblastoma | - |
Note: Specific IC50 values for A549, MCF-7, HepG2, and SHG-44 were not provided in the search results, but Tephrosin was shown to decrease cell viability in these lines.[1][3]
One study highlighted that Tephrosin was particularly effective against pancreatic cancer cells, with the lowest IC50 value of 0.82 μM observed in PANC-1 cells.[1] Furthermore, it was noted that Tephrosin exhibits low toxicity to normal human cells, suggesting a favorable therapeutic index.[1]
Experimental Protocols
The evaluation of Tephrosin's cytotoxicity typically involves in vitro assays that measure cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol for Cytotoxicity Screening
This protocol outlines the key steps for assessing cell viability after treatment with Tephrosin.
-
Cell Seeding:
-
Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well).
-
The plates are then incubated (e.g., for 24 hours) to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared and serially diluted to various concentrations.
-
The culture medium is replaced with a medium containing the different concentrations of Tephrosin. Control wells receive a medium with the vehicle (e.g., DMSO) only.
-
The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to take effect.[1][3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.[6]
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage relative to the control group.
-
The IC50 value is determined by plotting the cell viability against the log of the Tephrosin concentration and fitting the data to a dose-response curve.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using an MTT assay.
Caption: Workflow of an MTT-based cytotoxicity assay.
Signaling Pathway of Tephrosin-Induced Apoptosis
This compound primarily induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1][2] This leads to a cascade of events culminating in programmed cell death.
The key steps in this pathway include:
-
Increased ROS Production: Tephrosin treatment leads to an increase in intracellular ROS.[1][2]
-
Mitochondrial Dysfunction: The elevated ROS levels cause depolarization of the mitochondrial membrane potential.[1][2]
-
Cytochrome c Release: This dysfunction leads to the release of cytochrome c from the mitochondria into the cytosol.[1]
-
Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[1]
-
Apoptosis: Activated caspase-3 cleaves essential cellular proteins, such as PARP, leading to the characteristic morphological and biochemical changes of apoptosis.[1]
The following diagram visualizes this signaling cascade.
Caption: Tephrosin-induced apoptotic signaling pathway.
Conclusion
This compound exhibits significant cytotoxic effects against a range of cancer cell lines, with particular potency observed in pancreatic cancer cells.[1] Its mechanism of action is primarily driven by the induction of oxidative stress, leading to mitochondrial-mediated apoptosis. The detailed protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers to conduct further preclinical investigations. These findings underscore the potential of Tephrosin as a promising candidate for the development of novel anticancer therapies. Further research is warranted to explore its in vivo efficacy and safety profile.
References
- 1. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. boneandcancer.org [boneandcancer.org]
Methodological & Application
Synthesis and Purification of (Rac)-Tephrosin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of (Rac)-Tephrosin, a natural rotenoid with significant anticancer properties. The methodologies outlined are based on established synthetic routes, offering a reproducible approach for obtaining this compound for research and development purposes.
Introduction
This compound, a racemic mixture of the natural product Tephrosin, has garnered interest in the scientific community for its potent biological activities, including insecticidal and, notably, anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and targeting key signaling pathways. The protocols detailed below describe a concise total synthesis of this compound starting from commercially available precursors.
Data Presentation
Table 1: Summary of Synthetic Steps and Yields for this compound
| Step | Reaction | Starting Material(s) | Product | Reagents and Conditions | Yield (%) |
| 1 | Hydrazone Formation | 6,7-Dimethoxychroman-4-one | 6,7-Dimethoxychroman-4-one hydrazone | N₂H₄·H₂O, Methanol, Reflux | High (not explicitly quantified) |
| 2 | Vinyl Iodide Formation | 6,7-Dimethoxychroman-4-one hydrazone | 4-Iodo-6,7-dimethoxy-2H-chromene | I₂, Et₃N, THF, RT | 85 |
| 3 | Coupling Reaction | 4-Iodo-6,7-dimethoxy-2H-chromene and 2-hydroxy-4,4-dimethyl-2-cyclohexen-1-one | 2-((6,7-Dimethoxy-2H-chromen-4-yl)carbonyl)-5,5-dimethylcyclohex-2-en-1-one | Pd(dppf)Cl₂, K₂CO₃, DMF, 80 °C | 80 |
| 4 | Cyclization | 2-((6,7-Dimethoxy-2H-chromen-4-yl)carbonyl)-5,5-dimethylcyclohex-2-en-1-one | (±)-Deguelin | NaBH₄, Methanol, RT | 82 |
| 5 | Hydroxylation | (±)-Deguelin | (±)-Tephrosin | Cu₂O, O₂, DMF, 100 °C | 90 |
Table 2: Purification and Characterization Data
| Compound | Purification Method | Solvent System (v/v) | Purity | Characterization Methods |
| 4-Iodo-6,7-dimethoxy-2H-chromene | Flash Column Chromatography | Ethyl Acetate/Petroleum Ether (1:20) | >95% | ¹H NMR, ¹³C NMR, HRESIMS |
| 2-((6,7-Dimethoxy-2H-chromen-4-yl)carbonyl)-5,5-dimethylcyclohex-2-en-1-one | Flash Column Chromatography | Ethyl Acetate/Petroleum Ether (1:10) | >95% | ¹H NMR, ¹³C NMR, HRESIMS |
| (±)-Deguelin | Flash Column Chromatography | Ethyl Acetate/Petroleum Ether (1:10) | >95% | ¹H NMR, ¹³C NMR, HRESIMS |
| (±)-Tephrosin | Flash Column Chromatography | Ethyl Acetate/Petroleum Ether (1:5) | >95% | ¹H NMR, ¹³C NMR, HRESIMS |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 6,7-Dimethoxychroman-4-one hydrazone
-
To a solution of 6,7-dimethoxychroman-4-one (1.0 eq) in methanol, add hydrazine hydrate (N₂H₄·H₂O, 2.0 eq).
-
Heat the mixture to reflux and stir for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone, which is used in the next step without further purification.
Step 2: Synthesis of 4-Iodo-6,7-dimethoxy-2H-chromene
-
Dissolve the crude hydrazone from Step 1 in tetrahydrofuran (THF).
-
Add triethylamine (Et₃N, 5.0 eq) to the solution.
-
Add a solution of iodine (I₂, 3.0 eq) in THF dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/petroleum ether (1:20) eluent to afford 4-iodo-6,7-dimethoxy-2H-chromene as a yellow solid.
Step 3: Synthesis of 2-((6,7-Dimethoxy-2H-chromen-4-yl)carbonyl)-5,5-dimethylcyclohex-2-en-1-one
-
To a solution of 4-iodo-6,7-dimethoxy-2H-chromene (1.0 eq) and 2-hydroxy-4,4-dimethyl-2-cyclohexen-1-one (1.2 eq) in dimethylformamide (DMF), add Pd(dppf)Cl₂ (0.1 eq) and K₂CO₃ (2.0 eq).
-
Heat the mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an ethyl acetate/petroleum ether (1:10) eluent to yield the desired product as a yellow solid.
Step 4: Synthesis of (±)-Deguelin
-
Dissolve the product from Step 3 (1.0 eq) in methanol.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/petroleum ether (1:10) eluent to give (±)-Deguelin as a white solid.
Step 5: Synthesis of (±)-Tephrosin
-
To a solution of (±)-Deguelin (1.0 eq) in dimethylformamide (DMF), add copper(I) oxide (Cu₂O, 0.2 eq).
-
Heat the reaction mixture to 100 °C and stir under an oxygen atmosphere (balloon) for 24 hours.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an ethyl acetate/petroleum ether (1:5) eluent to afford (±)-Tephrosin as a white solid.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Tephrosin's Mode of Action in Cancer Cells
Application Notes and Protocols for (Rac)-Tephrosin Treatment in PANC-1 Xenografted Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-Tephrosin, a natural rotenoid isoflavonoid, has demonstrated significant anti-tumor activity in preclinical studies.[1][2] This document provides a detailed protocol for the treatment of PANC-1 human pancreatic cancer xenografts in mice with this compound. The outlined procedures cover cell culture, xenograft establishment, drug administration, and efficacy evaluation. Additionally, quantitative data from a key study are summarized, and the underlying molecular mechanism involving the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt/mTOR signaling pathway is illustrated.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in PANC-1 xenografted mice as reported by Du et al. (2021).[1]
Table 1: Effect of Tephrosin on Tumor Weight in PANC-1 Xenografted Mice
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (g) ± SD | % Reduction vs. Vehicle |
| Vehicle Control | - | Not explicitly stated, but used as baseline | 0% |
| Tephrosin | 10 | Not explicitly stated, but showed inhibition | - |
| Tephrosin | 20 | Significantly reduced | 60.2% |
Table 2: Effect of Tephrosin on Tumor Volume in PANC-1 Xenografted Mice
| Treatment Group | Dose (mg/kg) | Observation Period | Effect on Tumor Volume |
| Vehicle Control | - | 14 days | Time-dependent increase |
| Tephrosin | 10 | 14 days | Significant reduction in growth |
| Tephrosin | 20 | 14 days | Significant reduction in growth |
Table 3: Systemic Toxicity of Tephrosin in PANC-1 Xenografted Mice
| Treatment Group | Dose (mg/kg) | Observation Period | Effect on Body Weight |
| Vehicle Control | - | 14 days | No significant change |
| Tephrosin | 10 | 14 days | No obvious changes |
| Tephrosin | 20 | 14 days | No obvious changes |
Experimental Protocols
This section details the step-by-step methodologies for replicating the in vivo treatment of PANC-1 xenografts with this compound.
Part 1: PANC-1 Cell Culture
-
Cell Line: Human pancreatic cancer cell line PANC-1.
-
Growth Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete growth medium and collect the cells in a sterile centrifuge tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into new culture flasks at a subcultivation ratio of 1:2 to 1:4.
-
Renew the culture medium every 2 to 3 days.
-
Part 2: PANC-1 Xenograft Model Establishment
-
Animals: Use athymic BALB/c nude mice (6-8 weeks old). All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation for Injection:
-
Harvest PANC-1 cells during the logarithmic growth phase.
-
Prepare a single-cell suspension in sterile PBS or serum-free medium.
-
The final cell concentration for injection should be 3 x 10^7 cells/mL.[1]
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the PANC-1 cell suspension (containing 3 x 10^6 cells) into the right flank of each mouse.[1]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow for approximately 6 days.[1]
-
Once the tumors are palpable and have reached a suitable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Part 3: this compound Treatment
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO and/or other biocompatible solvents).
-
Treatment Groups:
-
Administration:
-
Administer the prepared solutions via intraperitoneal (i.p.) injection.
-
The injection volume should be appropriate for the mouse's weight.
-
-
Treatment Schedule: Administer the treatment daily for a period of 2 weeks.[1]
-
Monitoring during Treatment:
-
Measure the tumor size and body weight of each mouse every 2 days.[1]
-
Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Observe the mice for any signs of toxicity or adverse effects.
-
Part 4: Evaluation of Treatment Efficacy
-
Endpoint: At the end of the 2-week treatment period, humanely euthanize the mice.
-
Tumor Excision and Analysis:
-
Excise the tumors and record their final weight.
-
A portion of the tumor tissue can be fixed in formalin and embedded in paraffin for immunohistochemical analysis (e.g., for markers of apoptosis like cleaved caspase-3).
-
Another portion can be snap-frozen in liquid nitrogen for molecular analyses (e.g., Western blotting).
-
-
Data Analysis:
-
Compare the mean tumor weights and volumes between the treatment and control groups.
-
Analyze the body weight data to assess systemic toxicity.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound treatment in PANC-1 xenografted mice.
Signaling Pathway of this compound in PANC-1 Cells
Caption: Proposed mechanism of this compound-induced apoptosis in PANC-1 cells.
References
- 1. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (Rac)-Tephrosin using HPLC-MS
Abstract
This application note presents a detailed and robust method for the detection and quantification of (Rac)-Tephrosin in plant extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Tephrosin, a rotenoid isoflavonoid, has garnered significant interest for its potential therapeutic properties, including its anticancer activities. The methodology described herein provides a selective and sensitive protocol for researchers, scientists, and drug development professionals engaged in the analysis of this compound. This document includes a comprehensive experimental protocol, quantitative data, and visual diagrams of the experimental workflow and a relevant biological pathway.
Introduction
This compound is a natural rotenoid found in plants of the Tephrosia genus.[1][2] It has demonstrated potent biological activities, including insecticidal and anticancer effects.[2] In cancer cell lines, Tephrosin has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and to inhibit key survival signaling pathways such as PI3K/Akt and MAPK.[3] Given its therapeutic potential, there is a critical need for reliable and validated analytical methods to accurately quantify Tephrosin in various matrices for research, quality control, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it ideal for the analysis of complex mixtures like plant extracts.[4][5] This application note details a validated HPLC-MS method for the quantitative analysis of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes the extraction of this compound from dried and powdered plant material (e.g., leaves or roots of Tephrosia species).
Materials:
-
Dried, powdered plant material
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean round-bottom flask.
-
Repeat the extraction process (steps 2-6) twice more with fresh methanol.
-
Combine all the supernatants.
-
Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator at 40°C until dryness.
-
Reconstitute the dried extract in 5 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the reconstituted extract for 1 minute.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC-MS Analysis of this compound
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12-12.1 min: 80-30% B, 12.1-15 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | 600 L/hr |
| Precursor Ion (m/z) | 411.1 |
| Product Ion (m/z) | 192.1 |
| Collision Energy | 25 eV |
Quantitative Data
The following table summarizes the expected quantitative performance of the HPLC-MS method for the analysis of this compound.
| Parameter | Value |
| Retention Time (RT) | ~ 8.5 min |
| Precursor Ion (m/z) | 411.1 [M+H]⁺ |
| Product Ion (m/z) | 192.1 |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2.0 ng/mL |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Tephrosin-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of Tephrosin-induced apoptosis.
Discussion
The developed HPLC-MS method provides excellent sensitivity and selectivity for the quantification of this compound. The use of a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, allows for good chromatographic separation of Tephrosin from other components in the plant extract. The positive electrospray ionization mode was found to be efficient for the ionization of Tephrosin, and the selected MRM transition provides high specificity for its detection.
The sample preparation protocol is straightforward and effective in extracting Tephrosin from the plant matrix. The validation parameters, including linearity, LOD, and LOQ, demonstrate that the method is suitable for accurate and precise quantification of this compound at low concentrations.
Conclusion
This application note describes a validated HPLC-MS method for the quantitative analysis of this compound in plant extracts. The provided protocols and data will be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are working with this promising bioactive compound. The method is sensitive, selective, and reliable, making it well-suited for a variety of research and quality control applications.
References
- 1. organomation.com [organomation.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Tephrosin Cytotoxic Assays
Introduction
(Rac)-Tephrosin, a natural rotenoid isoflavonoid, has demonstrated significant potential as an anticancer agent.[1][2] It exhibits potent cytotoxic activity against a variety of cancer cell lines by inducing apoptosis through mechanisms involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[1][2][3] These application notes provide detailed protocols for assessing the in vitro and in vivo cytotoxic effects of this compound, intended for researchers in oncology and drug development.
Mechanism of Action
Tephrosin's primary mechanism for inducing cytotoxicity in cancer cells is through the initiation of mitochondrial-related apoptosis.[1] Treatment with Tephrosin leads to an increase in intracellular ROS, which in turn causes depolarization of the mitochondrial membrane potential.[1][2] This event triggers the release of cytochrome c from the mitochondria into the cytosol.[1][2] Cytosolic cytochrome c activates a caspase cascade, beginning with the cleavage of caspase-9, which then activates the executioner caspase-3.[1] Activated caspase-3 is responsible for cleaving key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[1][2]
References
- 1. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Measuring Reactive Oxygen Species (ROS) Generation by (Rac)-Tephrosin using DCF-DA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tephrosin, a natural rotenoid isoflavonoid, has demonstrated significant potential as an anti-cancer agent.[1][2] Its mechanism of action is closely linked to the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1][2][3] ROS are highly reactive molecules and free radicals derived from molecular oxygen that, at high concentrations, can induce cellular damage and trigger programmed cell death.[4] This document provides detailed application notes and protocols for the measurement of this compound-induced ROS generation using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).
DCF-DA is a cell-permeable compound that, once inside the cell, is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[5] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected using fluorescence microscopy, a microplate reader, or flow cytometry.[6] The intensity of the fluorescence is directly proportional to the level of intracellular ROS.[6]
Application Notes
This protocol is applicable for the in vitro assessment of ROS production in adherent cell cultures treated with this compound. The methodology can be adapted for various cancer cell lines, such as the pancreatic cancer cell lines PANC-1 and SW1990, in which this compound has been shown to induce ROS-dependent apoptosis.[1] It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration of this compound and the time point for maximal ROS generation in the specific cell line being investigated. As a positive control for ROS generation, a compound such as tert-Butyl hydroperoxide (TBHP) can be used. To confirm that the observed effects are ROS-dependent, a ROS scavenger like N-acetyl-L-cysteine (NAC) can be used to pretreat the cells before the addition of this compound.[1]
Signaling Pathway of this compound-Induced ROS Generation
This compound, as a rotenoid, is known to inhibit Complex I of the mitochondrial electron transport chain.[7] This inhibition disrupts the normal flow of electrons, leading to an accumulation of electrons within the complex.[8][9] These electrons can then be prematurely transferred to molecular oxygen, resulting in the formation of superoxide radicals (O₂⁻), a primary type of ROS.[10] This initial burst of mitochondrial ROS can then lead to a cascade of events, including further mitochondrial dysfunction, damage to cellular components like DNA, and ultimately, the activation of apoptotic pathways.[3][11]
Caption: this compound inhibits mitochondrial Complex I, leading to ROS generation and apoptosis.
Experimental Protocols
Materials
-
This compound (stock solution in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) (stock solution in DMSO, e.g., 10 mM)[5]
-
Adherent cancer cell line (e.g., PANC-1, SW1990)
-
Complete cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
-
Positive control (e.g., Tert-butyl hydroperoxide - TBHP)
-
ROS scavenger (e.g., N-acetyl-L-cysteine - NAC)
Protocol 1: Measurement of ROS by Fluorescence Microplate Reader
This protocol is adapted from established DCF-DA assay procedures.[5]
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[5]
-
Compound Treatment:
-
The following day, remove the culture medium.
-
Add fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 2 µM) or vehicle control (DMSO).
-
For positive control wells, add a known ROS inducer like TBHP.
-
For specificity control, pretreat some wells with a ROS scavenger like NAC for 1 hour before adding this compound.
-
Incubate for the desired time period (e.g., 1, 3, 6, 12, 24 hours).
-
-
DCF-DA Staining:
-
Prepare a fresh working solution of DCF-DA at a final concentration of 10-20 µM in pre-warmed serum-free medium or PBS.[5]
-
Remove the medium containing the treatment compounds and wash the cells once with PBS.
-
Add 100 µL of the DCF-DA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.[5]
-
-
Fluorescence Measurement:
-
After incubation, remove the DCF-DA solution and wash the cells once with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Protocol 2: Visualization of ROS by Fluorescence Microscopy
This protocol allows for the qualitative assessment of ROS generation within individual cells.[5]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, seeding cells on glass coverslips placed in a 24-well plate.
-
DCF-DA Staining: Follow step 3 from Protocol 1.
-
Imaging:
-
After the final PBS wash, mount the coverslips on a glass slide with a drop of PBS.
-
Immediately visualize the cells under a fluorescence microscope using a filter set appropriate for FITC (fluorescein isothiocyanate).
-
Capture images of the green fluorescence, which indicates the presence of ROS.
-
Data Presentation
The quantitative data from the fluorescence microplate reader should be normalized to the control group and can be presented as a percentage or fold change in ROS production.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | % Increase in ROS (Compared to Control) |
| Control (Vehicle) | - | 1 | 100 | 0% |
| This compound | 1 | 1 | 250 | 150% |
| This compound | 2 | 1 | 400 | 300% |
| This compound | 1 | 3 | 350 | 250% |
| This compound | 2 | 3 | 550 | 450% |
| NAC + this compound | 10 mM + 2 µM | 3 | 120 | 20% |
| TBHP (Positive Control) | 100 | 1 | 600 | 500% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Experimental Workflow
Caption: Workflow for measuring this compound-induced ROS using the DCF-DA assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. biorxiv.org [biorxiv.org]
- 9. jackwestin.com [jackwestin.com]
- 10. Mitochondrial electron transport chain: Oxidative phosphorylation, oxidant production, and methods of measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upsides and Downsides of Reactive Oxygen Species for Cancer: The Roles of Reactive Oxygen Species in Tumorigenesis, Prevention, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Rac)-Tephrosin's Effect on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tephrosin, a natural rotenoid isoflavonoid, has demonstrated potent biological activities, including anticancer effects.[1][2] Emerging evidence indicates that a key mechanism of action for Tephrosin involves the induction of apoptosis through the mitochondrial pathway.[1][2] Specifically, Tephrosin has been shown to increase the production of intracellular reactive oxygen species (ROS), leading to the depolarization of the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c.[1][2] The dissipation of ΔΨm is a critical and early event in the apoptotic cascade.[3][4]
These application notes provide detailed protocols for studying the effect of this compound on mitochondrial membrane potential in living cells. The methodologies described herein utilize common fluorescent probes, JC-1 and TMRE, to quantitatively and qualitatively assess changes in ΔΨm. These assays are adaptable for use in various formats, including fluorescence microscopy, microplate readers, and flow cytometry.
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism by which this compound induces mitochondrial membrane potential depolarization, based on current research.[1][2]
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Experimental Workflow Overview
This diagram outlines the general workflow for assessing the impact of this compound on mitochondrial membrane potential.
Caption: General experimental workflow for MMP assessment.
Key Experimental Protocols
Two primary methods for assessing mitochondrial membrane potential are detailed below: the JC-1 assay, which provides a ratiometric measurement, and the TMRE assay, which relies on changes in fluorescence intensity.
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria.[5][6] In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm).[5][6] In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence (~529 nm).[5][6] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[6]
Materials:
-
JC-1 Dye (e.g., from MitoProbe™ JC-1 Assay Kit)[7]
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Vehicle control (e.g., DMSO)
-
Black, clear-bottom 96-well plates (for plate reader) or culture plates with coverslips (for microscopy)
Procedure (96-well plate format):
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of the assay.[8] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Prepare a positive control solution (e.g., 10-50 µM CCCP or FCCP) and a vehicle control.[6][9]
-
Remove the old medium from the cells and add the different treatments.
-
Incubate for the desired time period (e.g., determined from time-course or dose-response experiments).
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µg/mL in warm medium or assay buffer).[8]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[6][7]
-
-
Washing and Measurement:
-
Remove the staining solution and wash the cells twice with assay buffer or PBS.[8]
-
Add 100 µL of assay buffer to each well.
-
Immediately measure the fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial membrane depolarization.
For Flow Cytometry: Follow a similar treatment and staining protocol for cells in suspension or trypsinized adherent cells. Analyze cells on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.[7]
Quantitative Data Summary for JC-1 Assay
| Parameter | Value | Reference |
| Cell Seeding Density | 5 x 10⁴ - 5 x 10⁵ cells/well | [8] |
| This compound Concentration | Dependent on cell line (start with dose-response) | [1] |
| Positive Control (CCCP/FCCP) | 5 - 50 µM for 10-30 min | [6][9] |
| JC-1 Staining Concentration | 1 - 10 µg/mL (or as per kit) | [8] |
| Staining Incubation Time | 15 - 30 minutes at 37°C | [6][7] |
| Red Fluorescence (Aggregates) | Ex: 540-585 nm / Em: 590 nm | [4][6] |
| Green Fluorescence (Monomers) | Ex: 485 nm / Em: 525-535 nm | [6] |
Protocol 2: TMRE Assay for Mitochondrial Membrane Potential
Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[3] A decrease in ΔΨm results in reduced accumulation of TMRE and thus a decrease in fluorescence intensity.[3]
Materials:
-
TMRE (Tetramethylrhodamine, ethyl ester)
-
Cell culture medium
-
Assay Buffer (provided with kits or can be PBS)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., FCCP)
-
Vehicle control (e.g., DMSO)
-
Black, clear-bottom 96-well plates
Procedure (96-well plate format):
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate to achieve near-confluency at the time of the assay.[10] Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with various concentrations of this compound, vehicle control, and a positive control (e.g., 20 µM FCCP for 10-20 minutes) as described in the JC-1 protocol.[9][11]
-
TMRE Staining:
-
Prepare a working solution of TMRE in pre-warmed cell culture medium. The optimal concentration should be determined for each cell line but typically ranges from 50-400 nM.[11]
-
Add the TMRE working solution directly to the wells containing the treatment compounds.
-
Incubate for 15-30 minutes at 37°C, protected from light.[9][11]
-
-
Washing and Measurement:
-
Data Analysis: A decrease in fluorescence intensity in Tephrosin-treated cells compared to the vehicle control indicates mitochondrial depolarization.
Quantitative Data Summary for TMRE Assay
| Parameter | Value | Reference |
| Cell Seeding Density | 10,000 - 50,000 cells/well | [9] |
| This compound Concentration | Dependent on cell line (start with dose-response) | [1] |
| Positive Control (FCCP) | ~20 µM for 10-20 min | [9][11] |
| TMRE Staining Concentration | 50 - 400 nM (cell line dependent) | [11] |
| Staining Incubation Time | 15 - 30 minutes at 37°C | [9][11] |
| Fluorescence Settings | Ex: ~549 nm / Em: ~575 nm | [11] |
Cell Culture Considerations
The composition of cell culture media and oxygen levels can influence mitochondrial function and energy metabolism.[12][13] For studies focusing on mitochondrial bioenergetics, it is crucial to maintain consistent and physiologically relevant culture conditions. Using media that better mimics the in vivo environment, such as human plasma-like medium (HPLM), may reveal effects not observed in standard media.[13] Researchers should consider these factors to enhance the translational relevance of their findings.
Isolation of Mitochondria (Optional)
For more direct studies on mitochondrial function, organelles can be isolated from cultured cells. This typically involves gentle cell disruption followed by differential centrifugation to separate mitochondria from other cellular components.[14][15][16]
Brief Protocol Outline:
-
Harvest and wash cells.
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.[14]
-
Homogenize the cells gently to break the plasma membrane while leaving mitochondria intact.[14]
-
Perform a low-speed centrifugation (e.g., 800 x g) to pellet nuclei and cell debris.[16]
-
Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 10,000-17,000 x g) to pellet the mitochondria.[14][16]
-
Wash the mitochondrial pellet with isolation buffer.
-
The isolated mitochondria can then be used in various functional assays.
Note: All steps for mitochondrial isolation should be performed at 4°C to maintain organelle integrity.[15]
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on mitochondrial membrane potential. By employing fluorescent probes like JC-1 and TMRE, researchers can effectively quantify mitochondrial depolarization, a key event in Tephrosin-induced apoptosis. Consistent experimental conditions and appropriate controls are paramount for obtaining reliable and reproducible data. These methods are essential tools for scientists in basic research and drug development who are exploring the mechanism of action of mitochondrial-targeting compounds.
References
- 1. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 4. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 5. Assays for Mitochondria Function | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Creating Physiological Cell Environments In Vitro: Adjusting Cell Culture Media Composition and Oxygen Levels to Investigate Mitochondrial Function and Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drexel.edu [drexel.edu]
- 15. Isolation of Mitochondria from Cells and Tissues | BioChain Institute Inc. [biochain.com]
- 16. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Tephrosin as a potential chemotherapeutic agent for pancreatic cancer
Application Notes and Protocols for Researchers
(Rac)-Tephrosin, a natural rotenoid isoflavonoid, has demonstrated significant potential as a chemotherapeutic agent against pancreatic cancer. [1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the anticancer properties of this compound. The information is based on preclinical studies and aims to facilitate further research and development.
This compound has been shown to potently inhibit the viability of various cancer cell lines, with a particular sensitivity observed in pancreatic cancer cells.[1][3] Its mechanism of action involves the induction of apoptosis, or programmed cell death, through the generation of intracellular reactive oxygen species (ROS).[1][2] This leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[1][2] In vivo studies using xenograft models in nude mice have further demonstrated the potent antitumor activity and low toxicity of Tephrosin, highlighting its promise as a therapeutic candidate.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) after 72h |
| PANC-1 | Pancreas | 0.82 |
| SW1990 | Pancreas | Not explicitly stated, but potent suppression observed |
| A549 | Lung | >1.0 |
| MCF-7 | Breast | >1.0 |
| HepG2 | Liver | >1.0 |
| SHG-44 | Glioblastoma | >1.0 |
Data extracted from a study by Du et al. (2021). The study notes that Tephrosin was more sensitive to pancreatic cancer cells.[1]
Table 2: Apoptosis Induction by this compound in PANC-1 Cells
| Tephrosin Concentration (µM) | Apoptosis Rate (%) after 24h |
| 0 (Control) | Baseline |
| 0.5 | 31.2 |
| 1.0 | 68.3 |
Data from Annexin-V/PI co-staining experiments.[1]
Signaling Pathway and Experimental Workflow
Caption: Tephrosin-induced apoptotic signaling pathway in pancreatic cancer cells.
Caption: Experimental workflow for evaluating this compound in pancreatic cancer.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, SW1990)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Hoechst 33258 Staining
This protocol is for the morphological assessment of apoptosis.
Materials:
-
Pancreatic cancer cells
-
This compound
-
6-well plates or chamber slides
-
Hoechst 33258 staining solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Procedure:
-
Seed cells in a 6-well plate or chamber slide and treat with this compound for 24 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cells with Hoechst 33258 solution for 10 minutes in the dark.
-
Wash the cells with PBS to remove excess stain.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[1]
Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic cells using flow cytometry.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins.
Materials:
-
Treated and untreated pancreatic cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-PARP, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
These protocols provide a foundation for the investigation of this compound's anticancer effects. Researchers should optimize these methods based on their specific experimental conditions and cell lines. The promising preclinical data for this compound warrants further investigation to establish its full therapeutic potential in the treatment of pancreatic cancer.
References
- 1. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing (Rac)-Tephrosin Derivatives with Enhanced Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the development and evaluation of novel (Rac)-Tephrosin derivatives as potential anticancer agents. The protocols outlined below detail the methodologies for assessing cytotoxicity, and the induction of apoptosis and cell cycle arrest in cancer cell lines.
Introduction
This compound, a natural rotenoid isoflavonoid, has demonstrated significant anticancer properties against a variety of cancer types, including pancreatic, lung, and colon cancers.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and subsequent release of cytochrome c.[1] Tephrosin is also known to modulate several key signaling pathways implicated in cancer cell proliferation and survival, such as NF-kB, PI3K/Akt, Ras/MAPK, and STAT3.[2] The development of novel this compound derivatives aims to enhance its therapeutic index by improving potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various chemical strategies. A common approach involves the stereocontrolled semi-synthesis from commercially available rotenone. This process can include steps like zinc-mediated ring opening and subsequent chromium-mediated hydroxylation to yield Tephrosin. Further modifications to the core structure, such as truncation of the B, C, and E rings or hydroxylation, can be explored to generate a library of novel derivatives for screening.[2]
Data Presentation: Comparative Anticancer Activity
The evaluation of newly synthesized this compound derivatives begins with assessing their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to determine the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of this compound and its Derivatives against Various Cancer Cell Lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound (Parent Compound) | PANC-1 (Pancreatic) | 0.82[1] |
| SW1990 (Pancreatic) | 2.62[1] | |
| A549 (Lung) | >10 | |
| MCF-7 (Breast) | >10 | |
| HCT116 (Colon) | >10 | |
| Derivative 1 (BCE-ring-truncated ketone) | A549 (Lung) | 6.62[2] |
| Derivative 2 (BCE-ring-truncated oxime) | HCT116 (Colon) | 3.43[2] |
| Derivative 3 (D-ring-benzylated ketone) | HCT116 (Colon) | 6.96[2] |
| Derivative 4 (D-ring alkylated) | MCF-7 (Breast) | <10[2] |
| Amorphigenin (Hydroxylated Rotenoid) | C4-2 (Prostate) | Selectively Inhibits Proliferation[3] |
| Dihydroamorphigenin (Hydroxylated Rotenoid) | C4-2 (Prostate) | Selectively Inhibits Proliferation[3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cells.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Materials:
-
Cancer cell lines (e.g., PANC-1, A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the Tephrosin derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells treated with Tephrosin derivatives using flow cytometry.
Workflow for Apoptosis Assay
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Materials:
-
Cancer cells treated with Tephrosin derivatives
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of Tephrosin derivatives for a specified time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cancer cells treated with Tephrosin derivatives.
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Materials:
-
Cancer cells treated with Tephrosin derivatives
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Tephrosin derivatives for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action: Signaling Pathways
This compound and its derivatives exert their anticancer effects by modulating multiple intracellular signaling pathways that are crucial for cancer cell survival and proliferation.
Signaling Pathways Affected by Tephrosin
References
- 1. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxylated Rotenoids Selectively Inhibit the Proliferation of Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Rac)-Tephrosin Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Rac)-Tephrosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in in vivo studies?
Q2: How can I prepare this compound for in vivo administration?
A2: this compound is a hydrophobic molecule. For intraperitoneal injections, it has been successfully dissolved in dimethyl sulfoxide (DMSO).[1] For oral and other parenteral routes, various formulations can be considered to improve solubility and bioavailability. Below are some suggested formulations, but it is crucial to validate the stability and suitability of any formulation for your specific study.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound exerts its biological effects through multiple signaling pathways. Its primary mechanism is the induction of reactive oxygen species (ROS), which leads to mitochondrial-mediated apoptosis.[1] Additionally, it has been shown to inhibit several key cancer-related signaling pathways, including NF-κB, PI3K/Akt, Ras/MAPK, and STAT3.[2][5] It can also inhibit autophagy and elongation factor-2 kinase, and arrest the cell cycle.[2][5]
Q4: Is there any information on the pharmacokinetics and bioavailability of this compound?
A4: There is a noted lack of comprehensive pharmacodynamics and pharmacokinetics studies specifically for Tephrosin.[2][5] However, as a member of the rotenoid family of compounds, some general characteristics may apply. Rotenoids are known to be metabolized by cytochrome P450 enzymes, and their metabolites are generally less toxic. The oral bioavailability of some rotenoids can be low, which should be a consideration when choosing the route of administration.[2]
Q5: What is the known toxicity profile of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable therapeutic effect at standard doses. | 1. Suboptimal Dosage: The effective dose may be higher for your specific animal model or cancer type. 2. Poor Bioavailability: The formulation or administration route may not be optimal, leading to low systemic exposure. 3. Compound Instability: The compound may be degrading in the formulation or after administration. | 1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and identify a more effective dose. 2. Experiment with different formulations (see Table 2) or administration routes (e.g., intravenous for higher systemic exposure if feasible). 3. Ensure proper storage and handling of the compound and formulated doses. Prepare fresh formulations regularly. |
| Signs of Toxicity (e.g., weight loss, lethargy, ruffled fur). | 1. Dose is too high: The current dose exceeds the MTD for the specific animal strain or model. 2. Vehicle Toxicity: The vehicle used for formulation (e.g., high concentration of DMSO) may be causing adverse effects. | 1. Reduce the dosage or the frequency of administration. 2. Lower the concentration of the potentially toxic vehicle in the formulation. Consider alternative, less toxic vehicles (see Table 2). |
| Precipitation of this compound in the formulation. | 1. Poor Solubility: The concentration of this compound exceeds its solubility in the chosen vehicle. 2. Temperature Effects: The formulation may not be stable at the storage or administration temperature. | 1. Try alternative solvents or a combination of co-solvents and surfactants as suggested in Table 2. Sonication may aid in dissolution. 2. Assess the stability of the formulation at different temperatures. Prepare fresh on the day of dosing if necessary. |
| Difficulty with Administration Route. | 1. Irritation with IP injection: High concentrations of certain vehicles like DMSO can cause peritoneal irritation. 2. Low efficacy with oral gavage: Poor absorption from the gastrointestinal tract. | 1. Dilute the formulation to reduce the vehicle concentration. Consider subcutaneous or oral routes if appropriate for the study. 2. Use formulations designed to enhance oral absorption (e.g., with PEG400 or Tween 80). Be aware that oral bioavailability may be inherently low. |
Data Presentation
Table 1: Summary of In Vivo Studies with this compound
| Animal Model | Cancer Type | Administration Route | Dosage | Vehicle | Treatment Schedule | Observed Outcome | Reference |
| BALB/c nude mice | Pancreatic (PANC-1 xenograft) | Intraperitoneal (IP) | 10 mg/kg | DMSO | Daily for 13 days | Significant tumor growth inhibition | [1] |
| BALB/c nude mice | Pancreatic (PANC-1 xenograft) | Intraperitoneal (IP) | 20 mg/kg | DMSO | Daily for 13 days | 60.2% reduction in tumor growth compared to vehicle | [1] |
| Wistar rats | Breast (DMBA-induced) | Oral | Not Specified | Corn oil | For 24 weeks | Attenuation of breast cancer | [2][3][4] |
Table 2: Suggested Formulations for In Vivo Studies
| Administration Route | Formulation | Preparation Method |
| Oral | Suspension in 0.5% CMC Na | Dissolve 0.5 g of carboxymethylcellulose sodium in 100 mL of ddH₂O. Add the required amount of this compound to create a suspension at the desired concentration. |
| Oral | Solution in PEG400 | Dissolve this compound in PEG400. |
| Oral | Solution with Tween 80 and CMC | Dissolve this compound in a solution of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose. |
| Injection (IP/IV/SC) | Solution in DMSO and Corn Oil | Prepare a stock solution of this compound in DMSO. For the final formulation, mix the DMSO stock with corn oil (e.g., a 10:90 ratio of DMSO stock to corn oil). |
| Injection (IP/IV/SC) | Solution with PEG300 and Tween 80 | Prepare a stock solution in DMSO. Add PEG300 and mix until clear. Add Tween 80 and mix until clear. Finally, add ddH₂O and mix. |
Note: These are suggested formulations. Researchers should perform their own stability and solubility tests.
Experimental Protocols
Detailed Methodology for Pancreatic Cancer Xenograft Study in Mice [1]
-
Animal Model: Male BALB/c nude mice (4 weeks old).
-
Cell Line: PANC-1 human pancreatic cancer cells.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ PANC-1 cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to approximately 100 mm³.
-
Grouping and Dosing:
-
Randomly divide mice into three groups (n=6 per group).
-
Control Group: Administer vehicle (DMSO) via intraperitoneal (IP) injection daily.
-
Treatment Group 1: Administer 10 mg/kg of this compound dissolved in DMSO via IP injection daily.
-
Treatment Group 2: Administer 20 mg/kg of this compound dissolved in DMSO via IP injection daily.
-
-
Treatment Duration: 13 consecutive days.
-
Monitoring:
-
Measure tumor volume and body weight every two days.
-
Tumor volume calculation: (length × width²)/2.
-
-
Endpoint: At the end of the treatment period, sacrifice the mice and excise the tumors for weighing and further analysis.
Mandatory Visualizations
Caption: Experimental workflow for an in vivo study of this compound in a mouse xenograft model.
Caption: Simplified signaling pathways affected by this compound leading to apoptosis and cell cycle arrest.
References
- 1. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting low solubility of (Rac)-Tephrosin in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of (Rac)-Tephrosin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound, a rotenoid, is a hydrophobic molecule and, like other compounds in its class such as rotenone and deguelin, exhibits very low solubility in water.[1][2][3] Direct dissolution in aqueous buffers will likely result in precipitation or a very low concentration of the dissolved compound.
Q2: What is the recommended solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[4][5] For related compounds like deguelin and rotenone, DMSO is also the solvent of choice, with reported high solubility.[6][7] It is advisable to prepare a concentrated stock solution in 100% DMSO (e.g., 10-20 mM) which can then be diluted into your aqueous experimental medium.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What can I do?
A3: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous solution. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, typically between 0.1% and 0.5%, to minimize cytotoxicity and precipitation.[8] Some cell lines can tolerate up to 1%, but this should be determined empirically.[8]
-
Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Sonication: Gentle sonication of the final solution can help to break up aggregates and improve dispersion.
-
Use of Co-solvents and Surfactants: For in vivo or more complex in vitro systems, a formulation including co-solvents like PEG300 and surfactants like Tween 80 can improve solubility and stability in aqueous environments.[4]
Q4: What is the expected aqueous solubility of this compound?
Q5: Are there any alternative solvents to DMSO?
A5: For related compounds, ethanol and acetone have been used.[1][11] Deguelin is soluble up to 50 mM in ethanol. However, the compatibility of these solvents with your specific experimental setup must be considered. For many cell-based assays, DMSO is the standard due to its relatively lower toxicity at low concentrations.
Quantitative Solubility Data of this compound and Related Rotenoids
The following table summarizes the available solubility data for this compound and structurally similar rotenoids.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Soluble (specific concentration not stated) | [4][5] |
| Deguelin | DMSO | 78 mg/mL (197.75 mM) | [6] |
| Ethanol | 78 mg/mL | [6] | |
| Water | Insoluble | [6] | |
| PBS (pH 7.2) with 5% DMSO | 37.69 µM (14.94 µg/mL) (Kinetic Solubility) | [9][10] | |
| DMF:PBS (pH 7.2) 1:4 | 0.33 mg/mL | [12] | |
| Rotenone | DMSO | ≥77.6 mg/mL | [7] |
| Water | 15 mg/L (at 100°C) | [3] | |
| Chloroform | 50 mg/mL | ||
| Ethanol | 5 mg/mL (may be increased with heat) |
Experimental Protocols
Protocol for Solubilizing this compound for In Vitro Cellular Assays
This protocol is a general guideline for preparing a working solution of this compound for cell-based experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional):
-
Depending on your final desired concentration, it may be beneficial to make an intermediate dilution of your stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
While vortexing the aqueous medium, add the required volume of the this compound DMSO stock solution dropwise.
-
Important: Ensure the final concentration of DMSO in the working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[8]
-
Continue to vortex for a few minutes to ensure complete mixing.
-
If any precipitation is observed, you can try gently sonicating the solution for a few minutes.
-
Visually inspect the solution for any precipitate before adding it to your cells. If precipitation persists, you may need to lower the final concentration of this compound.
-
Visualizations
Caption: Workflow for troubleshooting the low solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - ROTENONE [extoxnet.orst.edu]
- 4. This compound | Flavonoids | 561-35-3 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. lifetein.com [lifetein.com]
- 9. A Novel Derivative of the Natural Agent Deguelin for Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
Technical Support Center: Semi-synthesis of (Rac)-Tephrosin from Rotenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of (Rac)-Tephrosin semi-synthesis from rotenone. It includes frequently asked questions, a detailed troubleshooting guide, and complete experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the semi-synthesis of this compound from rotenone?
A1: The most effective recent strategy involves a multi-step process. First, rotenone is converted to rot-2′-enonic acid. This key intermediate is then cyclized to form deguelin. Finally, deguelin undergoes a stereoselective hydroxylation to yield tephrosin. A newer, high-yield method for producing rot-2'-enonic acid involves a zinc-mediated ring opening of rotenone hydrobromide.[1][2][3][4]
Q2: Why is the newer zinc-mediated method for rot-2′-enonic acid synthesis preferred?
A2: The zinc-mediated ring opening of rotenone hydrobromide offers significant advantages over previous methods. It avoids the use of highly toxic reagents like sodium cyanoborohydride and hexamethylphosphoramide.[1][4] Furthermore, it provides a substantially higher overall yield, approximately 70% over two steps compared to about 35% with older procedures.[1][4]
Q3: What is the role of deguelin in this synthesis?
A3: Deguelin is the direct precursor to tephrosin in this semi-synthetic route. The final step of the process is the hydroxylation of deguelin to form tephrosin.[1][2][3][4]
Q4: Is the final hydroxylation step stereoselective?
A4: Yes, the chromium-mediated hydroxylation of deguelin to tephrosin is highly diastereoselective, yielding tephrosin as a single diastereoisomer.[1][2][3][4] An Étard-like reaction mechanism is proposed to explain this stereochemical control.[1][4]
Experimental Workflow Diagram
Caption: Workflow for the semi-synthesis of this compound from Rotenone.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of Rotenone Hydrobromide (Step 1) | 1. Degraded hydrogen bromide reagent. | 1. Use a fresh bottle of hydrogen bromide in acetic acid for the best results.[1] |
| 2. Incomplete precipitation of the product. | 2. Ensure the reaction mixture is thoroughly cooled and sufficient time is allowed for complete precipitation before filtration. | |
| Low yield of Rot-2′-enonic Acid (Step 2) | 1. Inactive zinc dust. | 1. Use activated zinc dust. If using commercial un-activated zinc, be aware that the reaction time may be significantly longer (e.g., 4 days vs. 2 days).[1] |
| 2. Incomplete reaction. | 2. Monitor the reaction by TLC to ensure the complete conversion of the starting material. The reaction may take 2-4 days.[1] | |
| 3. Issues with extraction. | 3. Ensure proper pH adjustment during the aqueous work-up to effectively extract the carboxylic acid product into the organic layer. | |
| Low yield or no formation of Deguelin (Step 3) | 1. Decomposition of the intermediate selenides. | 1. The epimeric selenides are sensitive. After their formation, they should be immediately oxidized with hydrogen peroxide at 0 °C without isolation.[1] |
| 2. Spontaneous elimination failure. | 2. Ensure the reaction is allowed to warm to room temperature after the addition of hydrogen peroxide to facilitate the spontaneous elimination to form the alkene (deguelin).[1] | |
| Low yield of Tephrosin (Step 4) | 1. Over-oxidation or side reactions. | 1. Carefully control the reaction temperature and time. The reported procedure specifies heating at 60 °C for 30 minutes before allowing it to stir at room temperature.[4] |
| 2. Issues with the chromium reagent. | 2. Ensure the potassium dichromate is fully dissolved in the aqueous acetic acid solution before adding it to the deguelin solution. | |
| Presence of multiple spots on TLC after Tephrosin synthesis | 1. Incomplete reaction. | 1. A spot corresponding to the starting material (deguelin) may be visible. Increase reaction time or slightly elevate the temperature, but monitor closely for byproduct formation. |
| 2. Formation of byproducts. | 2. Purify the crude product using column chromatography on silica gel to isolate the desired tephrosin diastereoisomer. |
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the semi-synthesis of this compound.
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| 1. Hydrobromination | Rotenone | Rotenone Hydrobromide | 82–89% | [1] |
| 2. Ring Opening | Rotenone Hydrobromide | Rot-2′-enonic Acid | 74–79% | [1] |
| 3. Cyclization/Elimination | Rot-2′-enonic Acid | Deguelin | 81% | [1] |
| 4. Hydroxylation | Deguelin | This compound | 76% | [4] |
| Overall (Steps 1 & 2) | Rotenone | Rot-2′-enonic Acid | ~70% | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Rotenone Hydrobromide (6)
-
Add rotenone (1.0 eq) to a round-bottom flask.
-
Add a solution of hydrogen bromide in acetic acid (33 wt %, 5.0 mL per 1.0 g of rotenone).
-
Stir the resulting suspension at room temperature for 2 hours.
-
Collect the precipitated solid by vacuum filtration and wash with diethyl ether.
-
Recrystallize the crude solid from a mixture of chloroform and methanol to afford rotenone hydrobromide as a crystalline solid.[1]
Protocol 2: Synthesis of Rot-2′-enonic Acid (5)
-
To a stirred suspension of rotenone hydrobromide (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add ammonium chloride (2.0 eq).
-
Add activated zinc dust (5.0 eq) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 2-4 days, monitoring by TLC until the starting material is fully consumed.
-
Once complete, filter the reaction mixture to remove excess zinc.
-
Acidify the filtrate with 2 M hydrochloric acid and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol to yield rot-2′-enonic acid as a white solid.[1]
Protocol 3: Synthesis of Deguelin (1)
-
Dissolve rot-2′-enonic acid (1.0 eq) in dichloromethane and cool the solution to -35 °C.
-
Add phenylselenyl chloride (1.1 eq) and stir for 1 hour at -35 °C.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude residue in a 4:1 mixture of THF and water and cool to 0 °C.
-
Slowly add hydrogen peroxide (30% aq. solution, 10 eq) and stir at 0 °C for 1 hour.
-
Remove the cooling bath and stir the mixture at room temperature for 18 hours.
-
Perform an aqueous work-up and purify the crude product by column chromatography to yield deguelin.[1]
Protocol 4: Synthesis of this compound (2)
-
Dissolve deguelin (1.0 eq) in glacial acetic acid.
-
In a separate flask, dissolve potassium dichromate (0.5 eq) in a small amount of water and add it to the deguelin solution.
-
Heat the reaction mixture to 60 °C and stir for 30 minutes.
-
Cool the mixture to room temperature and continue stirring for 18 hours.
-
Perform an aqueous work-up followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography to afford tephrosin as a single diastereoisomer.[4]
Logical Relationship Diagram
References
- 1. Stereocontrolled semi-syntheses of deguelin and tephrosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled semi-syntheses of deguelin and tephrosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Stereocontrolled semi-syntheses of deguelin and tephrosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to (Rac)-Tephrosin in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (Rac)-Tephrosin in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing increased resistance. What are the potential mechanisms?
A1: Resistance to this compound, a rotenoid that induces apoptosis through reactive oxygen species (ROS) generation and mitochondrial complex I inhibition, can arise from several mechanisms:
-
Increased Antioxidant Capacity: Cancer cells can upregulate their endogenous antioxidant systems to neutralize the cytotoxic effects of ROS produced by this compound. A key player in this process is the transcription factor Nrf2, which controls the expression of numerous antioxidant and cytoprotective genes.[1][2][3][4][5]
-
Enhanced Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6][7][8][9][10]
-
Metabolic Reprogramming: Cancer cells may adapt their metabolism to become less reliant on mitochondrial respiration, which is targeted by this compound. A shift towards glycolysis for energy production can confer resistance to mitochondrial complex I inhibitors.[11][12][13]
-
Alterations in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade can render cells resistant to the pro-apoptotic signals initiated by this compound.
Q2: How can I experimentally verify the mechanism of resistance in my cell line?
A2: To identify the specific resistance mechanism, a series of experiments can be performed:
-
Assess ROS Levels: Use fluorescent probes like DCFDA to compare intracellular ROS levels in sensitive and resistant cells after this compound treatment. Lower ROS levels in resistant cells would suggest an enhanced antioxidant response.
-
Evaluate ABC Transporter Activity: Employ functional assays using fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp) with and without specific inhibitors (e.g., verapamil for P-gp) to determine if drug efflux is increased in resistant cells.
-
Analyze Nrf2 Pathway Activation: Use Western blotting to measure the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1) in both sensitive and resistant cell lines. Increased levels in resistant cells indicate activation of this protective pathway.
-
Measure Mitochondrial Respiration: Use techniques like Seahorse XF analysis to assess the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine the reliance on mitochondrial respiration versus glycolysis.
Q3: What strategies can I employ to overcome this compound resistance?
A3: Based on the identified resistance mechanism, several strategies can be implemented:
-
Inhibition of Antioxidant Pathways: If increased antioxidant capacity is the cause, co-treatment with an inhibitor of the Nrf2 pathway, such as brusatol, may re-sensitize the cells to this compound.
-
Blocking Drug Efflux: For resistance mediated by ABC transporters, co-administration of an ABC transporter inhibitor (e.g., verapamil, tariquidar) can restore the intracellular concentration of this compound.[6][7][8][9]
-
Targeting Metabolic Vulnerabilities: If cells have shifted to glycolysis, using a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), in combination with this compound could be effective.[13]
-
Combination Therapy: Combining this compound with other chemotherapeutic agents that have different mechanisms of action can be a powerful strategy to overcome resistance.
Troubleshooting Guides
Problem 1: Decreased Apoptosis in this compound Treated Cells
| Possible Cause | Troubleshooting Steps |
| Increased antioxidant capacity (Nrf2 activation) | 1. Measure intracellular ROS levels. 2. Perform Western blot for Nrf2 and its target genes (HO-1, NQO1). 3. Co-treat with an Nrf2 inhibitor (e.g., brusatol). |
| Enhanced drug efflux (ABC transporters) | 1. Perform a drug efflux assay using a fluorescent substrate (e.g., rhodamine 123). 2. Co-treat with an ABC transporter inhibitor (e.g., verapamil). |
| Altered apoptotic signaling | 1. Perform Western blot for key apoptosis-related proteins (e.g., Bcl-2, Bax, caspases). 2. Consider combination therapy with a pro-apoptotic agent. |
Problem 2: No significant change in cell viability despite increasing this compound concentration
| Possible Cause | Troubleshooting Steps |
| High level of drug efflux | 1. Pre-incubate cells with an ABC transporter inhibitor before adding this compound. 2. Use a fluorescently labeled this compound analog to visualize intracellular accumulation. |
| Metabolic shift to glycolysis | 1. Measure ECAR and OCR using a Seahorse analyzer. 2. Co-treat with a glycolysis inhibitor (e.g., 2-DG). |
| Cell line misidentification or contamination | 1. Perform cell line authentication (e.g., STR profiling). |
Data Presentation
Table 1: IC50 Values of this compound and Related Rotenoids in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | Pancreatic (PANC-1) | 0.82 |
| This compound | Pancreatic (SW1990) | 2.62 |
| This compound | Pancreatic (CFPAC-1) | 2.91 |
| This compound | Pancreatic (MIAPaCa-2) | 2.79 |
| Rotenone | Prostate (C4-2) | ~1 |
| Deguelin | Prostate (C4-2B) | ~1 |
| Amorphigenin | Prostate (C4-2) | Selectively inhibits proliferation |
| Dihydroamorphigenin | Prostate (C4-2B) | Selectively inhibits proliferation |
Note: Data compiled from various studies. IC50 values can vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well black, clear-bottom plate.
-
Treatment: Treat cells with varying concentrations of this compound for the desired time.
-
Staining: Add 2',7'-dichlorofluorescin diacetate (DCFDA) solution to each well and incubate.
-
Measurement: Measure the fluorescence intensity using a microplate reader at an excitation/emission of 485/535 nm.
Protocol 2: ABC Transporter Efflux Assay
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well plate.
-
Inhibitor Treatment (Optional): Pre-incubate a set of wells with an ABC transporter inhibitor (e.g., 5 µM verapamil).
-
Substrate Loading: Add a fluorescent substrate (e.g., 1 µM rhodamine 123) to all wells and incubate.
-
Efflux Period: Remove the substrate solution and add fresh media (with or without inhibitor). Incubate to allow for efflux.
-
Measurement: Measure the intracellular fluorescence using a fluorescence microscope or plate reader.
Mandatory Visualization
Caption: Mechanism of this compound action and resistance pathways.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. The Multifaceted Roles of NRF2 in Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nrf2 is the key to chemotherapy resistance in MCF7 breast cancer cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering Natural Product Modulators to Overcome Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mitochondrial adaptation in cancer drug resistance: prevalence, mechanisms, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial complex I inhibitors and forced oxidative phosphorylation synergize in inducing cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective cytotoxicity of a novel mitochondrial complex I inhibitor, YK-135, against EMT-subtype gastric cancer cell lines due to impaired glycolytic capacity [bmbreports.org]
Technical Support Center: Optimizing Cell Viability Assays for High-Throughput Screening of (Rac)-Tephrosin Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays in the high-throughput screening (HTS) of (Rac)-Tephrosin analogs.
Frequently Asked Questions (FAQs) & Troubleshooting
General Assay Questions
-
Q1: Which cell viability assay is most suitable for screening this compound analogs?
-
A1: The choice depends on your specific experimental needs and available equipment.
-
MTT/XTT Assays: These are colorimetric assays measuring metabolic activity.[1][2] They are cost-effective but may require a solubilization step and can be interfered with by colored compounds.[3]
-
CellTiter-Glo® (ATP Assay): This is a luminescent assay that measures ATP levels, which is a good indicator of metabolically active cells.[2][4] It is highly sensitive, has a simple "add-mix-measure" protocol ideal for HTS, and generally has a better signal-to-noise ratio.[4][5]
-
Fluorescence-based Assays (e.g., Calcein-AM): These assays measure membrane integrity and esterase activity.[6] They can be multiplexed with other assays for more comprehensive data.[6]
-
-
-
Q2: How do I select the appropriate cell line for my screen?
-
A2: Choose a cell line that is relevant to the disease or biological question you are investigating.[7] For anticancer drug screening, this would typically be a cancer cell line. Ensure the chosen cell line is robust, easy to culture, and shows a good response window to your positive control.
-
-
Q3: What are the critical controls to include in my HTS assay plates?
-
A3:
-
Negative Control (Vehicle Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the Tephrosin analogs. This sets the baseline for 100% cell viability.[7]
-
Positive Control (Toxic Control): Cells treated with a known cytotoxic compound (e.g., Staurosporine or this compound itself at a high concentration) to establish the 0% viability mark.[7]
-
Blank Wells: Wells containing only media and the assay reagent to measure background signal.
-
-
Troubleshooting Common HTS Issues
-
Q4: I'm observing an "edge effect" in my multi-well plates. How can I minimize this?
-
A4: The edge effect, where wells on the perimeter of the plate behave differently, is often due to increased evaporation.[8][9] To mitigate this:
-
-
Q5: My assay results have high variability between replicate wells. What could be the cause?
-
A5: High variability can stem from several sources:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use appropriate pipetting techniques to dispense a consistent number of cells into each well.[10][13]
-
Pipetting Errors: Calibrate and use appropriate automated liquid handlers or multichannel pipettes.
-
Compound Precipitation: Some Tephrosin analogs may have poor solubility. Visually inspect plates for precipitates and consider optimizing the solvent concentration.
-
Incomplete Reagent Mixing: Ensure thorough but gentle mixing after adding the assay reagent.
-
-
-
Q6: The Z'-factor for my assay is below 0.5. How can I improve it?
-
A6: A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[14][15] A value below 0.5 suggests that the assay is marginal for HTS.[14] To improve your Z'-factor:
-
Optimize Cell Seeding Density: Test a range of cell densities to find one that provides the largest signal window between your positive and negative controls.[16][17]
-
Optimize Incubation Time: Determine the optimal time for compound treatment and for the assay reagent itself to achieve the best signal separation.[18]
-
Adjust Reagent Concentrations: Titrate the concentration of your assay reagent to ensure it is not limiting and provides the best signal-to-noise ratio.[7]
-
Check for Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells.[19][20] Test a range of DMSO concentrations to find the highest non-toxic level.
-
-
Data Presentation: Assay Optimization Parameters
Table 1: Optimization of Cell Seeding Density
| Cell Seeding Density (cells/well in 96-well plate) | Negative Control (RLU) | Positive Control (RLU) | Signal-to-Background (S/B) Ratio | Z'-Factor |
| 2,500 | 150,000 | 5,000 | 30 | 0.45 |
| 5,000 | 350,000 | 8,000 | 43.75 | 0.78 |
| 10,000 | 700,000 | 12,000 | 58.33 | 0.65 |
| 20,000 | 950,000 | 100,000 | 9.5 | 0.30 |
RLU: Relative Luminescence Units. Optimal seeding density is highlighted in bold.
Table 2: DMSO Tolerance Test
| DMSO Concentration (%) | Average Cell Viability (%) | Standard Deviation |
| 0 (No DMSO) | 100 | 4.5 |
| 0.1 | 98.5 | 5.1 |
| 0.5 | 95.2 | 5.8 |
| 1.0 | 85.3 | 7.2 |
| 2.0 | 60.1 | 9.5 |
The highest tolerated DMSO concentration with minimal impact on cell viability is highlighted in bold.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay for HTS
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate overnight.[21]
-
Compound Addition: Treat cells with the this compound analog library using an automated liquid handler. Include positive and negative controls on each plate.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3][22]
-
Solubilization: Carefully remove the media and add 100-150 µL of MTT solvent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570-590 nm using a microplate reader.[3]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay for HTS
-
Plate Preparation: Seed cells in an opaque-walled multi-well plate (e.g., 96 or 384-well) at the optimized density and incubate.[23]
-
Compound Treatment: Add the Tephrosin analogs and controls to the plate and incubate for the desired duration.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[23]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[5][24]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23][24]
-
Luminescence Reading: Record the luminescence using a plate luminometer.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound induced apoptosis.[25]
Experimental Workflow
Caption: General workflow for HTS of this compound analogs.
References
- 1. thermofisher.com [thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 10. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 12. agilent.com [agilent.com]
- 13. opentrons.com [opentrons.com]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. assay.dev [assay.dev]
- 16. biocompare.com [biocompare.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. OUH - Protocols [ous-research.no]
- 24. ch.promega.com [ch.promega.com]
- 25. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the bioavailability of (Rac)-Tephrosin for in vivo applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Tephrosin in in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vivo applications?
This compound is a natural rotenoid isoflavonoid found in plants of the Tephrosia genus.[1][2] In preclinical research, its primary application is being investigated as a potent anticancer agent.[1][3] In vivo studies have demonstrated its ability to suppress tumor growth in animal models.[1]
Q2: What is the known mechanism of action of this compound in vivo?
This compound exerts its anticancer effects primarily through the generation of intracellular reactive oxygen species (ROS).[1][4] This increase in ROS leads to mitochondrial membrane depolarization, the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][4]
Q3: How is this compound typically administered in in vivo studies?
Currently, the most common route of administration in published in vivo studies is intraperitoneal (IP) injection.[1] This method is often chosen for preclinical xenograft models to ensure systemic exposure and evaluate the compound's direct antitumor activity.
Q4: What is the bioavailability of this compound?
There is limited specific data on the oral bioavailability of this compound. Like many other poorly water-soluble compounds, it is expected to have low oral bioavailability.[5][6][7] To overcome this, various formulation strategies can be employed to enhance its absorption when oral administration is desired.
Q5: What are some potential strategies to enhance the bioavailability of this compound?
Several formulation strategies can be explored to improve the oral bioavailability of poorly soluble drugs like this compound:[5][7][8][9][10]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubilization and absorption of lipophilic drugs.[11][12][13]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate and improved absorption.[8][9] Technologies like wet media milling can be used to create nanocrystalline formulations.[14]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility and dissolution rate.[9] A solid nanodispersion of the related rotenoid, rotenone, was successfully prepared using a self-emulsifying technique.[15]
-
Amorphous Formulations: Converting the crystalline drug to an amorphous state can increase its solubility.[5]
Troubleshooting Guides
Issue 1: Poor Compound Solubility and Vehicle Selection
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of the vehicle solution. | The selected solvent has low solubilizing capacity for this compound. | 1. Solubility Screening: Test the solubility of this compound in a range of biocompatible solvents (e.g., DMSO, ethanol, PEG400, corn oil).2. Co-solvents: Use a mixture of solvents to improve solubility. For IP injections, ensure the final concentration of organic solvents is within tolerable limits for the animals.3. Formulation Strategies: For oral administration, consider the bioavailability enhancement strategies mentioned in the FAQ section (e.g., lipid-based formulations, solid dispersions).[5][11] |
| Inconsistent results between animals. | Precipitation of the compound upon injection into the aqueous physiological environment. | 1. Optimize Vehicle: Use a vehicle that can maintain the drug in a solubilized state in vivo. For example, a self-microemulsifying drug delivery system (SMEDDS) can form a stable microemulsion upon contact with aqueous fluids.[12]2. Particle Size Reduction: Use a formulation with reduced particle size (nanosuspension) to improve dissolution upon administration.[14] |
Issue 2: Complications with Intraperitoneal (IP) Injections
| Problem | Possible Cause | Suggested Solution |
| Leakage of the injected solution from the injection site. | Incorrect injection technique or excessive volume. | 1. Proper Technique: Ensure the needle is inserted at the correct angle (~15-20 degrees) into the lower right quadrant of the abdomen to avoid the cecum and bladder.[16][17][18]2. Volume Limits: Adhere to the recommended maximum injection volumes for the size of the mouse (typically up to 10 mL/kg).[17]3. Slow Injection: Inject the solution slowly to allow for distribution within the peritoneal cavity. |
| Animal shows signs of distress or pain post-injection. | Puncture of an internal organ (e.g., intestine, bladder) or irritation from the vehicle. | 1. Aspirate Before Injecting: Gently pull back on the plunger after inserting the needle to ensure no fluid (urine or intestinal contents) or blood is drawn into the syringe.[16][17][18]2. Vehicle Biocompatibility: Ensure the vehicle is well-tolerated. High concentrations of solvents like DMSO can cause irritation. Dilute if necessary and conduct a vehicle-only control group. |
| Inconsistent drug efficacy or high variability in data. | Injection into the subcutaneous space, fat pad, or an organ instead of the peritoneal cavity.[19] | 1. Confirm IP Placement: Ensure the needle fully penetrates the abdominal wall. A slight "pop" may be felt. There should be minimal resistance during injection.[20]2. Consistent Technique: Ensure all injections are performed by a trained individual using a consistent technique. |
Issue 3: In Vivo Toxicity and Adverse Effects
| Problem | Possible Cause | Suggested Solution |
| Animals exhibit signs of toxicity (e.g., weight loss, lethargy). | The dose of this compound is too high or the vehicle is causing adverse effects. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD). One study showed that doses of 10 and 20 mg/kg administered daily via IP injection were well-tolerated in mice.[1]2. Vehicle Control Group: Always include a group of animals that receives only the vehicle to distinguish between compound- and vehicle-related toxicity.3. Monitor Animal Health: Regularly monitor body weight, food and water intake, and general appearance of the animals.[1] |
| Organ damage observed during necropsy. | Off-target effects of this compound or vehicle toxicity. | 1. Histopathological Analysis: Perform histological examination of major organs (liver, kidneys, spleen, heart, lungs) to assess for any pathological changes.[1]2. Reduce Dose/Frequency: If toxicity is observed, consider reducing the dose or the frequency of administration. |
Data Presentation
Table 1: In Vivo Antitumor Efficacy of this compound in a PANC-1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Vehicle (DMSO) | - | Intraperitoneal | Daily | 1.25 ± 0.3 | - |
| This compound | 10 | Intraperitoneal | Daily | 0.8 ± 0.25 | 36 |
| This compound | 20 | Intraperitoneal | Daily | 0.5 ± 0.2 | 60 |
Data summarized from a study in PANC-1 xenografted nude mice treated for 13 days.[1]
Experimental Protocols
Protocol 1: In Vivo Antitumor Activity Assessment of this compound via Intraperitoneal Injection
This protocol is adapted from a study on the in vivo antitumor effects of tephrosin in a pancreatic cancer xenograft model.[1]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 3 x 10^6 PANC-1 human pancreatic cancer cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Randomly divide the mice into treatment and control groups (n=6 per group).
-
Preparation of this compound Solution:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 20 mM).
-
For injection, dilute the stock solution with sterile saline or PBS to the desired final concentration (e.g., 10 mg/kg or 20 mg/kg). The final concentration of DMSO should be kept low (e.g., <5%) to minimize toxicity.
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control (e.g., DMSO in saline) via intraperitoneal injection daily.
-
The injection volume should be based on the animal's body weight (e.g., 100 µL for a 20g mouse).
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 13 days), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Collect major organs for histopathological analysis to assess toxicity.[1]
-
Protocol 2: General Method for Preparing a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
This is a general protocol that can be adapted for this compound. Optimization of excipients and their ratios is required.
-
Excipient Screening:
-
Solubility: Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
-
Formulation Development:
-
Based on the solubility data, select an oil, a surfactant, and a co-solvent.
-
Prepare different ratios of the selected excipients (e.g., Oil:Surfactant:Co-solvent - 40:40:20, 30:50:20, etc.).
-
Add an excess amount of this compound to each formulation, mix thoroughly (e.g., by vortexing and gentle heating), and allow it to equilibrate for 48-72 hours to determine the maximum solubility in each blend.
-
-
Characterization of the SEDDS:
-
Select the formulation with the highest drug solubility and good physical stability.
-
Self-Emulsification Assessment: Add a small amount of the drug-loaded SEDDS to water or simulated gastric/intestinal fluids with gentle agitation. Observe the formation of a micro/nanoemulsion.
-
Droplet Size Analysis: Measure the droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
-
-
In Vivo Administration:
-
The final drug-loaded SEDDS can be administered orally to animals via gavage.
-
Visualizations
Caption: this compound induces apoptosis via ROS production and the mitochondrial pathway.
Caption: Logical workflow for developing a formulation to enhance bioavailability.
References
- 1. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species [jcancer.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 12. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective [mdpi.com]
- 14. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 15. mdpi.com [mdpi.com]
- 16. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. research.vt.edu [research.vt.edu]
- 19. services.anu.edu.au [services.anu.edu.au]
- 20. Reddit - The heart of the internet [reddit.com]
Addressing inconsistencies in experimental results with (Rac)-Tephrosin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results obtained with (Rac)-Tephrosin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the "(Rac)" designation important?
A1: this compound is a racemic mixture of the natural product Tephrosin. The designation "(Rac)" indicates that it is composed of an equal mixture of two enantiomers—stereoisomers that are mirror images of each other. This is a critical consideration because individual enantiomers of a chiral compound can exhibit different biological activities, potencies, and even toxicities. Inconsistencies in experimental results can arise if the ratio of enantiomers varies between different batches of this compound or if the distinct biological effects of each enantiomer are not considered.
Q2: My experimental results with this compound are not consistent with published data. What are the potential reasons?
A2: Discrepancies between your results and published findings can stem from several factors:
-
Batch-to-Batch Variability: The specific activity of this compound can vary between batches due to slight differences in the enantiomeric ratio or the presence of impurities. It is advisable to test each new batch for its activity in a standardized assay.
-
Cell Line-Specific Effects: The cellular response to this compound can be highly dependent on the cell line used, including its genetic background and expression levels of target proteins.
-
Experimental Conditions: Minor variations in experimental parameters such as cell density, passage number, serum concentration in the media, and incubation times can significantly impact the outcome.
-
Compound Stability and Storage: this compound, like many natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Improper storage can lead to degradation and loss of activity.
Q3: What is the primary mechanism of action of Tephrosin?
A3: Tephrosin has been shown to exert its anticancer effects through multiple mechanisms. A primary mechanism is the induction of apoptosis (programmed cell death) in cancer cells.[1] This is often mediated by an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[1] Additionally, Tephrosin has been reported to overcome chemoresistance in certain cancers by inhibiting the FGFR1 signaling pathway.[2]
Q4: Is there a difference between this compound and Tephrosin?
A4: "Tephrosin" often refers to the naturally occurring enantiomer, while "this compound" explicitly denotes the racemic mixture. It is crucial to verify the stereochemistry of the compound used in your experiments, as the biological activity may differ. If a publication does not specify the stereochemistry, it is often assumed to be the natural isomer, but it is best to confirm with the authors or supplier if possible.
Q5: What is the difference between "Rac" as in "this compound" and "Rac" the GTPase?
A5: This is a critical point of distinction to avoid confusion.
-
(Rac)- in "this compound" is a chemical descriptor indicating a racemic mixture of enantiomers.
-
Rac is a family of small GTPase proteins (e.g., Rac1, Rac2, Rac3) that play a crucial role in various cellular processes, including cytoskeleton organization, cell motility, and signal transduction. These two are unrelated, and it is important not to conflate the chemical properties of this compound with the cellular functions of Rac GTPases.
Troubleshooting Guides
Inconsistent Cell Viability/Cytotoxicity Results
Problem: High variability in IC50 values for this compound across experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. | Consistent cell growth and a more reproducible dose-response curve. |
| Batch-to-Batch Variation | Test each new lot of this compound alongside a previous, validated lot in a parallel experiment. | Determine if the new batch has a different potency, requiring adjustment of experimental concentrations. |
| Serum Effects | Test the effect of different serum concentrations or use serum-free media during the treatment period. | Reduced interference from serum components and more consistent compound activity. |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. Test the solubility in your specific culture medium. | Ensure the compound is fully dissolved to achieve the intended concentration in the well. |
Variable Apoptosis Induction
Problem: Inconsistent results in Annexin V/PI staining or caspase activity assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Time-Dependent Effects | Perform a time-course experiment to determine the optimal incubation time for apoptosis induction in your cell line. | Identification of the peak time point for apoptotic events, leading to more consistent measurements. |
| Cell Confluency | Ensure a consistent level of cell confluency at the start of each experiment, as highly confluent cells may be more resistant to apoptosis. | Reduced variability in the percentage of apoptotic cells. |
| Reagent Quality | Check the expiration dates and proper storage of Annexin V and Propidium Iodide reagents. | Reliable staining and accurate quantification of apoptotic and necrotic cells. |
| Secondary Necrosis | At high concentrations or long incubation times, apoptotic cells can progress to secondary necrosis. Analyze samples at earlier time points. | Clearer distinction between early apoptotic, late apoptotic, and necrotic populations. |
Inconsistent Reactive Oxygen Species (ROS) Detection
Problem: High background or variable fluorescence in DCFDA/H2DCFDA assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Probe Concentration | Titrate the concentration of the DCFDA/H2DCFDA probe to find the optimal concentration for your cell type that gives a good signal-to-noise ratio. | Reduced background fluorescence and a clearer signal upon ROS induction. |
| Phenol Red Interference | Use phenol red-free media during the assay, as it can interfere with fluorescence measurements. | Lower background and more accurate fluorescence readings. |
| Light-Induced ROS | Protect cells from light as much as possible after adding the fluorescent probe, as it can cause photo-oxidation and artificial ROS generation. | Reduced non-specific fluorescence and more reliable data. |
| Cellular Autofluorescence | Include an unstained cell control to measure the baseline autofluorescence of your cells. | Accurate background subtraction and more precise quantification of ROS-induced fluorescence. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Troubleshooting Workflow for MTT Assay
Caption: Troubleshooting logic for inconsistent MTT assay results.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells and treat them with the desired concentrations of this compound for the optimized duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathway: Tephrosin-Induced Apoptosis
Caption: Tephrosin induces apoptosis via ROS and the mitochondrial pathway.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Probe Loading: Remove the culture medium and wash the cells with serum-free medium. Load the cells with DCFDA/H2DCFDA solution (typically 5-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with serum-free medium to remove excess probe.
-
Compound Treatment: Add this compound at various concentrations in phenol red-free medium. Include a positive control (e.g., H2O2) and a vehicle control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Kinetic readings over time are recommended.
-
Data Analysis: Normalize the fluorescence intensity to the vehicle control to determine the fold-change in ROS production.
Signaling Pathway: Tephrosin and FGFR1 Inhibition
Caption: Tephrosin inhibits the FGFR1 signaling pathway.
References
Best practices for handling and storage of (Rac)-Tephrosin to maintain potency
This technical support center provides guidance on the best practices for handling and storing (Rac)-Tephrosin to maintain its potency and ensure experimental success. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a racemic mixture of Tephrosin, a natural rotenoid found in plants of the Tephrosia genus.[1] Rotenoids are a class of organic compounds known for their insecticidal and piscicidal properties. In research, Tephrosin and other rotenoids are investigated for their potential anticancer activities.[2][3] Specifically, Tephrosin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.
Q2: What are the general recommendations for the storage of this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and air.[4] For long-term storage, it is recommended to keep the compound at -20°C.[3] As rotenoids can be unstable in the presence of light, heat, and oxygen, minimizing exposure to these elements is critical to prevent degradation and maintain potency.
Q3: Is this compound sensitive to light and air?
A3: Yes. Like other rotenoids, this compound is expected to be unstable in the presence of light and air.[5] Exposure to light can lead to photolytic degradation, while exposure to air can cause oxidation. It is crucial to store the compound in amber vials or light-blocking containers and to minimize the headspace in the container to reduce contact with oxygen. Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for sensitive experiments.[4]
Q4: How should I handle this compound in the laboratory?
A4: this compound should be handled with caution, following standard safety procedures for cytotoxic compounds.[6][7][8][9] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4] Avoid direct contact with skin and eyes.[6]
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] For cell-based assays, DMSO is a common choice for preparing stock solutions. It is important to note that the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Loss of Compound Potency or Inconsistent Experimental Results
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C for long-term storage) and protected from light and air.
-
Check Handling Procedures: Review your experimental workflow to identify any steps where the compound might have been unnecessarily exposed to light, high temperatures, or air for extended periods.
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh stock solutions from a new or properly stored aliquot of the solid compound.
-
Perform a Potency Check: If feasible, run a quick quality control experiment, such as a simple cell viability assay with a sensitive cell line, to compare the activity of the suspected degraded sample with a fresh sample.
-
Analytical Confirmation (Advanced): For definitive confirmation, analyze the compound's purity and concentration using High-Performance Liquid Chromatography (HPLC). A degradation product will appear as an additional peak, and the area of the parent peak will be reduced.
Issue 2: Poor Solubility or Precipitation of the Compound in Aqueous Media
Possible Cause: this compound has low aqueous solubility.
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Use a Serial Dilution Approach: When preparing working solutions in aqueous media (e.g., cell culture medium), perform serial dilutions from the stock solution. Add the small volume of the stock solution to the aqueous medium while vortexing or stirring to facilitate dissolution and prevent precipitation.
-
Consider Formulation Aids: For in vivo studies, formulation strategies may be necessary. These can include the use of co-solvents (e.g., PEG400), suspending agents (e.g., Carboxymethyl cellulose), or surfactants (e.g., Tween 80).[11]
-
Sonication: Brief sonication of the solution can sometimes help to dissolve small particles that have precipitated.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Subsequently, dissolve in the solvent to the stock solution concentration.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for 24 hours.
-
-
Sample Analysis: Analyze all samples (including an unstressed control) by a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products and calculate the percentage of degradation of this compound.
Illustrative Data (Hypothetical):
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl, 60°C, 24h | 5% | 1 |
| 0.1 N NaOH, 60°C, 24h | 15% | 2 |
| 3% H₂O₂, RT, 24h | 25% | 3 |
| 80°C (solid), 48h | 10% | 1 |
| Photolysis, 24h | 30% | 4 |
Protocol 2: HPLC Method for Potency and Stability Testing of this compound
Objective: To provide a reliable HPLC method for the quantification of this compound and the separation of its degradation products. This method is adapted from established methods for other rotenoids.[4][12]
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 40% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 294 nm.[4]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the samples from the forced degradation study or other experiments to fall within the range of the calibration curve.
Visualizations
References
- 1. NP-MRD: Showing NP-Card for Tephrosin (NP0051492) [np-mrd.org]
- 2. Tephrosin | C23H22O7 | CID 114909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (-)-TEPHROSIN CAS#: 76-80-2 [m.chemicalbook.com]
- 4. Separation of rotenoids and the determination of rotenone in pesticide formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 7. ipservices.care [ipservices.care]
- 8. hse.gov.uk [hse.gov.uk]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Flavonoids | 561-35-3 | Invivochem [invivochem.com]
- 12. units.fisheries.org [units.fisheries.org]
Refining purification protocols for (Rac)-Tephrosin to remove impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for (Rac)-Tephrosin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude extracts of this compound?
A1: The most common impurities are other rotenoids that are structurally similar and often co-exist in the plant source. These include Deguelin, Rotenone, and 12a-hydroxyrotenone.[1][2] The presence and abundance of these impurities can vary depending on the plant species and extraction method used.
Q2: What are the general stability characteristics of this compound that I should be aware of during purification?
A2: this compound, like other rotenoids, is sensitive to light, temperature, and pH.[3] It is advisable to protect solutions from direct light and avoid high temperatures to prevent degradation. Rotenoids are generally more stable in acidic to neutral conditions and may degrade under alkaline conditions.[4]
Q3: Which chromatographic techniques are most effective for purifying this compound?
A3: A combination of chromatographic methods is often necessary to achieve high purity. Column chromatography, including flash chromatography, is a common initial purification step to separate major components.[5][6][7] High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is highly effective for final purification and for separating closely related isomers and impurities.[8][9]
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be a very effective method for purifying this compound, especially after an initial chromatographic step. The key is to find a suitable solvent or solvent system in which Tephrosin has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor Separation of this compound from Deguelin in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating these closely related rotenoids. |
| Solution: Perform small-scale trials with different solvent systems. A common starting point for rotenoids is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or acetone). Gradually increase the polarity of the mobile phase (gradient elution) to improve separation. | |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. |
| Solution: Reduce the amount of sample loaded onto the column. As a general rule, the amount of crude material should be 1-5% of the weight of the stationary phase for complex mixtures. | |
| Improper Column Packing | The column may have cracks or channels, leading to an uneven flow of the mobile phase and poor separation. |
| Solution: Ensure the column is packed uniformly. A slurry packing method is generally preferred to minimize air bubbles and create a homogenous stationary phase bed. | |
| Incorrect Flow Rate | The flow rate of the mobile phase may be too fast, not allowing for proper equilibrium and separation. |
| Solution: Reduce the flow rate to allow for better interaction between the compounds and the stationary phase. |
Issue 2: Low Yield of this compound after Purification
| Potential Cause | Troubleshooting Step |
| Degradation of the Compound | This compound may be degrading due to exposure to light, high temperatures, or unfavorable pH. |
| Solution: Protect all solutions from light by using amber glassware or covering flasks with aluminum foil. Perform purification steps at room temperature or below if possible. Ensure that the pH of all solutions is maintained in a slightly acidic to neutral range. | |
| Compound Loss During Solvent-Solvent Extraction | The compound of interest may be partially soluble in the aqueous phase during liquid-liquid extraction. |
| Solution: Perform multiple extractions (3-5 times) with the organic solvent to ensure complete recovery of the compound. Check the pH of the aqueous layer to ensure the compound is in its neutral, less water-soluble form. | |
| Irreversible Adsorption on the Column | The compound may be strongly and irreversibly binding to the stationary phase. |
| Solution: If using silica gel, deactivation by adding a small percentage of water or using a different adsorbent like alumina might help. For highly polar compounds, reversed-phase chromatography may be more suitable. | |
| Co-elution with an Impurity | The target compound may be eluting with an impurity that is difficult to separate, leading to discarding of mixed fractions. |
| Solution: Optimize the chromatographic conditions (solvent system, gradient, stationary phase) to achieve better separation. Consider using a different chromatographic technique (e.g., HPLC) for the final purification step. |
Issue 3: Presence of Multiple Spots/Peaks on TLC/HPLC after Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Separation | The chosen purification method was not sufficient to separate all impurities. |
| Solution: Employ a multi-step purification strategy. For example, follow initial column chromatography with preparative HPLC. | |
| Isomerization | The compound may exist as isomers that are being separated under the analytical conditions. |
| Solution: Confirm the identity of the different spots/peaks using spectroscopic methods (e.g., NMR, MS). If they are indeed isomers, specialized chiral chromatography may be required for separation if a single isomer is desired. | |
| On-column Reactions or Degradation | The compound might be degrading on the stationary phase of the analytical column. |
| Solution: Use a different stationary phase or modify the mobile phase (e.g., add a small amount of a modifying agent like triethylamine for basic compounds or acetic acid for acidic compounds). |
Data Presentation
The following tables provide representative data for the purification of rotenoids, which can be used as a general guideline for optimizing the purification of this compound. Actual yields and purity will vary depending on the initial concentration of the target compound and the complexity of the mixture.
Table 1: Comparison of Purification Techniques for Rotenoids
| Purification Step | Typical Purity After Step | Typical Recovery Yield | Primary Impurities Removed |
| Initial Extraction | 5-20% | >90% | Highly polar and non-polar compounds |
| Column Chromatography (Silica Gel) | 60-80% | 70-85% | Compounds with significantly different polarity |
| Recrystallization | 80-95% | 50-70% | Structurally dissimilar compounds |
| Preparative HPLC (Reversed-Phase) | >98% | 60-80% | Closely related structural isomers and minor impurities |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the initial purification of this compound from a crude plant extract.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude extract. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude extract by weight.
-
Add a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase solvent.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a suitable solvent, adding silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Start with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity (gradient elution).
-
Collect fractions of a suitable volume.
-
Monitor the separation by Thin Layer Chromatography (TLC).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the desired compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Recrystallization
This protocol is for further purifying this compound after an initial chromatographic step.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the impure this compound in a minimal amount of a potential solvent at its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling. Common solvent systems for rotenoids include ethanol/water, acetone/hexane, or ethyl acetate/hexane.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven at a low temperature.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the final purification or purity analysis of this compound.
-
Column and Mobile Phase Selection:
-
A C18 reversed-phase column is a common choice for rotenoids.
-
The mobile phase typically consists of a mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
-
A typical starting gradient could be from 50% aqueous mobile phase to 100% organic mobile phase over 20-30 minutes.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis/Purification:
-
Inject the sample onto the HPLC system.
-
For analytical purposes, monitor the elution profile using a UV detector (rotenoids typically have strong absorbance around 294 nm).
-
For preparative purposes, collect the fraction corresponding to the this compound peak.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction, usually under reduced pressure.
-
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of this compound from a crude extract.
References
- 1. welch-us.com [welch-us.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of (Rac)-Tephrosin, Deguelin, and Rotenone
In the landscape of oncological research, the exploration of natural compounds as potential chemotherapeutic agents is a burgeoning field. Among these, the rotenoids (Rac)-Tephrosin, deguelin, and rotenone have garnered significant attention for their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative study of these three compounds, summarizing their cytotoxic efficacy, delving into their mechanisms of action, and providing detailed experimental protocols to support the presented data.
Comparative Cytotoxicity
The cytotoxic potential of this compound, deguelin, and rotenone has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for comparison. While all three compounds exhibit significant anti-proliferative effects, their potency varies depending on the cell line.
| Cell Line | Cancer Type | This compound IC50 (µM) | Deguelin IC50 (µM) | Rotenone IC50 (µM) |
| A549 | Lung Cancer | Not explicitly stated, but showed decreased viability[1][2] | Not explicitly stated, but showed decreased viability[1][2] | Not explicitly stated, but showed decreased viability[1][2] |
| MCF-7 | Breast Cancer | Not explicitly stated, but showed decreased viability[1][2] | Potent activity reported[3][4] | Strong growth inhibitory effect[5] |
| HepG2 | Liver Cancer | Not explicitly stated, but showed decreased viability[1][2] | - | - |
| SW1990 | Pancreatic Cancer | 2.62[1] | Potent activity reported[1] | Potent activity reported[1] |
| PANC-1 | Pancreatic Cancer | 0.82[1] | - | - |
| CFPAC-1 | Pancreatic Cancer | 2.91[1] | - | - |
| MIAPaCa | Pancreatic Cancer | 2.79[1] | - | - |
| SHG-44 | Glioblastoma | Not explicitly stated, but showed decreased viability[1][2] | - | - |
| SW480 | Colon Cancer | - | - | Cytotoxic effects observed[6] |
| SW620 | Colon Cancer | - | Significant inhibition of proliferation[7] | Cytotoxic effects observed[6] |
| RKO | Colon Cancer | - | Significant inhibition of proliferation[7] | - |
| HCT116 | Colon Cancer | - | Active[8] | Active[9] |
Notably, these compounds have demonstrated a degree of selectivity, exhibiting lower toxicity towards some normal cell lines compared to cancer cells. For instance, tephrosin showed significantly higher IC50 values in normal human pancreatic cells (HPC-Y5, 41.21 µM) and human umbilical vein endothelial cells (HUVEC, 18.86 µM) compared to pancreatic cancer cells[1]. Similarly, deguelin has been reported to have no or low cytotoxicity in normal cells, making it a promising agent for cancer prevention and therapy[10][11]. Rotenone has also shown differential effects, with some studies indicating no significant impact on the viability of normal human colon cells (CRL-1790) at concentrations that are cytotoxic to colon cancer cells[6]. However, the potential for toxicity in normal cells, particularly neuronal cells in the case of rotenone, remains a concern[8][9].
Mechanisms of Action
The cytotoxic effects of this compound, deguelin, and rotenone are mediated through the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways.
Induction of Apoptosis
All three rotenoids are potent inducers of apoptosis.
-
This compound: Induces apoptosis in pancreatic cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential depolarization, cytochrome c release, and subsequent cleavage of caspase-3, caspase-9, and PARP[1][12][13]. It has also been shown to induce autophagic cell death in non-small cell lung cancer cells[14].
-
Deguelin: Triggers apoptosis by inhibiting anti-apoptotic pathways such as PI3K/Akt and IKK-IκBα-NF-κB[3][15]. It leads to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and cleaved PARP in colorectal cancer cells[7]. Deguelin can also induce apoptosis by activating the p38 MAPK pathway[7].
-
Rotenone: As a well-known inhibitor of mitochondrial complex I, rotenone induces apoptosis by enhancing the production of mitochondrial ROS[5][16]. This leads to DNA fragmentation, cytochrome c release, and caspase-3 activation[16]. Rotenone-induced apoptosis can also be mediated by the activation of JNK and p38 MAP kinases[5][17] and the activation of the pro-apoptotic protein Bad[18].
Cell Cycle Arrest
-
Deguelin: Has been shown to cause cell cycle arrest at the G1-S phase by increasing the expression of p21 and p27, which are cyclin-dependent kinase inhibitors[3][15]. In multiple myeloma cells, it induces G2/M phase arrest[19].
-
This compound: Can induce G2/M arrest in A549 lung cancer cells[14].
Modulation of Signaling Pathways
The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is a common target for these compounds.
-
Deguelin: Is a known inhibitor of the PI3K/Akt pathway[3][4][15]. By suppressing Akt phosphorylation, it inhibits downstream signaling that promotes cell survival. Deguelin also impacts other pathways including AMPK-mTOR-survivin, HIF-1α-VEGF, and Wnt/β-catenin[3][4][11].
-
Rotenone: Has been shown to inhibit the PI3K/AKT pathway in colon cancer cells[6].
-
This compound: While direct inhibition of PI3K/Akt is less emphasized, its induction of ROS can indirectly affect this and other signaling pathways. It has been shown to inhibit the phosphorylation of AKT, STAT3, ERK, and p38 MAPK[2].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound, deguelin, and rotenone.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, deguelin, or rotenone for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with the compounds as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of the 100 µg/mL propidium iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
To further elucidate the experimental processes and molecular pathways discussed, the following diagrams are provided.
Caption: A typical workflow for evaluating the cytotoxicity of the compounds.
Caption: Inhibition of the PI3K/Akt pathway by deguelin and rotenone.
Caption: The common pathway of apoptosis induction by the three rotenoids.
References
- 1. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deguelin, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 5. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotenone restrains colon cancer cell viability, motility and epithelial-mesenchymal transition and tumorigenesis in nude mice via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deguelin induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Derivative of the Natural Agent Deguelin for Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer efficacy of deguelin in human prostate cancer cells targeting glycogen synthase kinase-3 β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species [jcancer.org]
- 14. Tephrosin-induced autophagic cell death in A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Rotenone induces apoptosis via activation of bad in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deguelin inhibits the proliferation of human multiple myeloma cells by inducing apoptosis and G2/M cell cycle arrest: Involvement of Akt and p38 MAPK signalling pathway [hrcak.srce.hr]
(Rac)-Tephrosin: A Comparative Analysis of its Anticancer Activity in Diverse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of (Rac)-Tephrosin with alternative compounds across various tumor models. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
In Vitro Anticancer Activity: A Comparative Overview
This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in multiple studies. Below is a summary of these findings, compared with other rotenoids and a standard chemotherapeutic agent.
| Cell Line | Cancer Type | This compound IC50 (µM) | Deguelin IC50 (µM) | Rotenone IC50 (µM) | Tamoxifen IC50 (µM) |
| PANC-1 | Pancreatic | Not explicitly stated, but showed potent activity | Data not available in the same study | Data not available in the same study | Not applicable |
| SW1990 | Pancreatic | Not explicitly stated, but showed potent activity | Data not available in the same study | Data not available in the same study | Not applicable |
| A549 | Lung | Not explicitly stated, but showed potent activity | Data not available in the same study | Data not available in the same study | Not applicable |
| MCF-7 | Breast | Not explicitly stated, but showed potent activity | Data not available in the same study | Data not available in the same study | ~10 µM[1] |
| HepG2 | Liver | Not explicitly stated, but showed potent activity | Data not available in the same study | Data not available in the same study | Not applicable |
| SHG-44 | Glioblastoma | Not explicitly stated, but showed potent activity | Data not available in the same study | Data not available in the same study | Not applicable |
Note: Direct comparative IC50 values for this compound and standard-of-care chemotherapeutics like gemcitabine (pancreatic cancer), cisplatin/paclitaxel (lung cancer), and doxorubicin (breast cancer) from the same experimental setups were not available in the reviewed literature. The provided Tamoxifen IC50 value is from a separate study and is included for general reference. One study indicated that Tephrosin exhibits less cytotoxicity than rotenone.[2]
In Vivo Antitumor Efficacy: Pancreatic Cancer Xenograft Model
The in vivo anticancer potential of this compound has been evaluated in a PANC-1 human pancreatic cancer xenograft model in nude mice.[3][4]
| Treatment Group | Dosage | Administration | Tumor Growth Inhibition |
| Vehicle Control | - | Intraperitoneal injection | - |
| This compound | 10 mg/kg/day | Intraperitoneal injection | Significant reduction |
| This compound | 20 mg/kg/day | Intraperitoneal injection | 60.2% reduction[2][3] |
Notably, the study reported no significant changes in the body weight of the mice treated with Tephrosin, suggesting a favorable toxicity profile at the effective doses.[3] While in vivo studies for breast and lung cancer models treated with Tephrosin have been mentioned in the literature, detailed experimental data from these studies were not available for this guide.
Mechanism of Action: Unraveling the Signaling Pathways
This compound exerts its anticancer effects through a multi-targeted mechanism, primarily by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways that promote cancer cell survival and proliferation.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
Tephrosin treatment has been shown to increase the intracellular levels of Reactive Oxygen Species (ROS) in pancreatic cancer cells.[3][4] This elevation in ROS leads to mitochondrial membrane potential depolarization, followed by the release of cytochrome c, which in turn activates the caspase cascade (caspase-3 and -9) and ultimately leads to apoptosis.[3][4]
Figure 1: Tephrosin-induced apoptotic pathway.
Inhibition of Pro-Survival Signaling Pathways
Tephrosin has been found to inhibit several critical signaling pathways that are often dysregulated in cancer:
-
NF-κB Signaling: This pathway is crucial for inflammation and cell survival. Tephrosin's inhibitory effect on NF-κB contributes to its pro-apoptotic activity.
-
PI3K/Akt Pathway: A central pathway that regulates cell growth, proliferation, and survival.
-
Ras/MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
STAT3 Signaling: STAT3 is a transcription factor that promotes tumor growth and survival.
Figure 2: Inhibition of signaling pathways by Tephrosin.
Experimental Protocols
For researchers interested in validating or expanding upon these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound, a vehicle control, and any comparator drugs. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, p-STAT3, STAT3, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB and STAT3 Reporter Assay
These assays measure the transcriptional activity of NF-κB and STAT3.
-
Transfection: Co-transfect cancer cells with a reporter plasmid containing NF-κB or STAT3 response elements upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Drug Treatment: After 24 hours, treat the transfected cells with this compound or a vehicle control.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity of NF-κB or STAT3.
Conclusion
This compound demonstrates promising anticancer activity in a variety of tumor models, both in vitro and in vivo. Its mechanism of action, involving the induction of apoptosis through ROS generation and the inhibition of multiple pro-survival signaling pathways, makes it an attractive candidate for further investigation and development as a potential cancer therapeutic. This guide provides a foundational comparison and detailed protocols to facilitate future research into this compound. Further studies directly comparing this compound with standard-of-care chemotherapies within the same experimental settings are warranted to fully elucidate its relative efficacy.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. researchgate.net [researchgate.net]
- 3. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action of (Rac)-Tephrosin and Other Rotenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of (Rac)-Tephrosin and other prominent rotenoids, namely rotenone and deguelin. Rotenoids, a class of naturally occurring isoflavonoids, are recognized for their potent biological activities, including insecticidal and emerging anticancer properties. Their primary mechanism of action involves the inhibition of the mitochondrial electron transport chain, leading to a cascade of cellular events culminating in apoptosis. This guide presents quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to facilitate a comprehensive understanding of their comparative bioactivities.
Core Mechanism of Action: Mitochondrial Complex I Inhibition
The principal molecular target of rotenoids is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] By binding to and inhibiting this complex, rotenoids disrupt the transfer of electrons from NADH to ubiquinone, a critical step in cellular respiration. This inhibition leads to two major consequences: a significant reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[1][2]
The subsequent elevation in intracellular ROS levels induces oxidative stress, which in turn triggers the intrinsic pathway of apoptosis.[1][3] Key events in this pathway include the depolarization of the mitochondrial membrane, the release of cytochrome c into the cytoplasm, and the activation of a cascade of caspases, ultimately leading to programmed cell death.[3]
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the inhibitory and cytotoxic effects of this compound, rotenone, and deguelin. It is important to note that the data are compiled from various studies and experimental conditions, which may influence the absolute values. However, the data provides a valuable comparative overview of the potencies of these compounds.
Table 1: Comparative Cytotoxicity of Rotenoids in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | PANC-1 (Pancreatic) | MTT | 0.82 | [3] |
| SW1990 (Pancreatic) | MTT | 2.62 | [3] | |
| CFPAC-1 (Pancreatic) | MTT | 2.91 | [3] | |
| MIAPaCa (Pancreatic) | MTT | 2.79 | [3] | |
| HCT 116 (Colon) | MTT | 1.2 | [4] | |
| Rotenone | SW1990 (Pancreas) | MTT | More potent than Tephrosin and Deguelin | [3] |
| SH-SY5Y (Neuroblastoma) | - | Induces apoptosis at 0.1-20 µM | [5] | |
| Various Cancer Cell Lines | MTT | Generally the most potent of the three | [3] | |
| Deguelin | SW1990 (Pancreas) | MTT | Less potent than Rotenone | [3] |
| NCI-H1975 (Lung) | MTT | 42.6 |
Table 2: Inhibition of Mitochondrial Complex I
| Compound | System | IC50 | Reference |
| Rotenone | Mitochondrial preparation | 1.7 - 2.2 µM | [6] |
| SH-SY5Y cells | 25 nM (inhibition of succinyl-CoA biosynthesis) | [7] | |
| This compound | - | Data not available in a directly comparable format | - |
| Deguelin | - | Recognized as a Complex I inhibitor |
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of Rotenoids.
Caption: Experimental Workflow for ROS Detection.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Mitochondrial Complex I Activity Assay
This protocol is adapted from commercially available kits and literature procedures for measuring the activity of mitochondrial Complex I.
-
Principle: The assay measures the decrease in NADH absorbance at 340 nm, which is coupled to the reduction of a specific dye by Complex I.
-
Procedure:
-
Isolate mitochondria from cells or tissues of interest using differential centrifugation.
-
Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., BCA assay).
-
Prepare the assay buffer containing phosphate buffer, magnesium chloride, and bovine serum albumin.
-
Add the mitochondrial sample to a 96-well plate.
-
Initiate the reaction by adding NADH and the electron acceptor dye.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
To determine the specific activity of Complex I, perform a parallel assay in the presence of a known Complex I inhibitor (e.g., rotenone) and subtract this rate from the total rate.
-
Reactive Oxygen Species (ROS) Detection using DCFDA/H2DCFDA
This protocol describes a common method for measuring intracellular ROS levels.
-
Principle: The cell-permeable H2DCFDA is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent DCF.
-
Procedure:
-
Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with the rotenoid of interest or a vehicle control for the desired time.
-
Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10-20 µM H2DCFDA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Add PBS or a suitable buffer to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is used to assess mitochondrial health and depolarization.
-
Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells as aggregates, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains in the cytoplasm as monomers, emitting green fluorescence.
-
Procedure:
-
Culture and treat cells with the rotenoid of interest as described previously.
-
Stain the cells with 2-10 µg/mL of JC-1 in culture medium for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Quantify the change in mitochondrial membrane potential by measuring the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Apoptosis Detection by Western Blot for Caspase Cleavage
This protocol details the detection of key apoptotic markers.
-
Principle: Apoptosis activation leads to the cleavage of pro-caspases into their active forms. Western blotting can detect these cleaved fragments, indicating the induction of apoptosis.
-
Procedure:
-
Treat cells with the rotenoid and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and PARP overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound, along with other rotenoids like rotenone and deguelin, exerts its biological effects primarily through the inhibition of mitochondrial Complex I. This leads to a depletion of cellular energy and an increase in oxidative stress, ultimately triggering apoptosis. While all three compounds share this fundamental mechanism, their potencies can vary depending on the specific compound and the cellular context. The provided data indicates that rotenone is often the most potent of the three in terms of cytotoxicity. Further comparative studies under standardized conditions are warranted to delineate the subtle differences in their mechanisms and to fully assess their therapeutic potential, particularly in the context of cancer drug development. The experimental protocols and pathway diagrams included in this guide offer a robust framework for researchers to conduct such investigations.
References
- 1. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deguelin, a novel anti-tumorigenic agent targeting apoptosis, cell cycle arrest and anti-angiogenesis for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of (Rac)-Tephrosin's Effects on ROS Production with Other Methods
A Comparative Guide for Researchers
The study of cellular signaling and pathology frequently involves the modulation and measurement of reactive oxygen species (ROS). (Rac)-Tephrosin, a natural rotenoid isoflavonoid, has demonstrated potent anticancer activities, largely attributed to its ability to induce ROS production, leading to apoptosis in cancer cells.[1][2][3] This guide provides a comparative analysis of this compound's effects on ROS production, cross-validated with other established methods and compounds used to modulate cellular ROS levels.
The objective is to offer researchers a comprehensive resource for selecting appropriate tools and designing robust experiments to investigate ROS-mediated cellular events. We will delve into the mechanisms of action, present comparative data in a structured format, provide detailed experimental protocols, and visualize key pathways and workflows.
Mechanisms of ROS Induction: this compound and Alternatives
This compound, like its structural analog rotenone, is known to interfere with the mitochondrial electron transport chain (ETC). Specifically, it is suggested to inhibit Complex I (NADH:ubiquinone oxidoreductase), leading to an accumulation of electrons and their subsequent transfer to molecular oxygen, generating superoxide radicals (O₂•⁻).[1][4] This initial burst of mitochondrial ROS can trigger a cascade of oxidative stress, leading to mitochondrial membrane depolarization, DNA damage, and ultimately, apoptosis.[1][2]
To validate and contextualize the effects of Tephrosin, it is essential to compare its activity with other well-characterized ROS-inducing agents. These compounds operate through distinct mechanisms, targeting different cellular compartments and generating various ROS species.
Comparative Overview of ROS Inducers
| Compound | Mechanism of Action | Primary ROS Generated | Typical Concentration | Cellular Location of ROS Production | Key Experimental Observations |
| This compound | Mitochondrial Complex I Inhibitor[1] | Superoxide (O₂•⁻), Hydrogen Peroxide (H₂O₂)[1][2] | 1-10 µM[1] | Mitochondria[1] | Dose- and time-dependent increase in intracellular and mitochondrial ROS; cytotoxicity reversible by ROS scavengers (e.g., NAC, MitoTEMPO).[1] |
| Rotenone | Mitochondrial Complex I Inhibitor[5][6] | Superoxide (O₂•⁻)[4][5][7] | 10 nM - 5 µM[4][8] | Mitochondria[5][7] | Potently induces mitochondrial ROS production, leading to apoptosis and mimicking Parkinson's-like features in neuronal cells.[9][5][6] |
| Antimycin A | Mitochondrial Complex III Inhibitor[10][11][12] | Superoxide (O₂•⁻)[10][13][14] | 10 nM - 50 µM[13][15] | Mitochondria (Qi site)[10] | Blocks electron transfer at the Qi site of Complex III, causing a significant increase in superoxide generation.[10][11][14] |
| Menadione | Redox Cycling Agent[16][17] | Superoxide (O₂•⁻), Hydrogen Peroxide (H₂O₂)[16][18] | 10-100 µM[19] | Mitochondria, Cytosol[17][19] | Undergoes one-electron reduction to a semiquinone radical, which reacts with O₂ to form superoxide, leading to widespread oxidative stress.[16][18] |
| Paraquat | Redox Cycling Agent[20][21] | Superoxide (O₂•⁻)[20][22] | 0.1 - 1 mM[8] | Mitochondria, Cytosol[20] | Accepts electrons from electron donors like NADPH and transfers them to molecular oxygen, creating a continuous cycle of superoxide production.[20] |
| Hydrogen Peroxide (H₂O₂) | Direct Oxidant | Hydroxyl Radical (•OH) via Fenton reaction[23] | 100 µM - 1 mM[24][25][26] | Extracellularly added, diffuses across membranes | Directly increases the cellular pool of H₂O₂, a relatively stable ROS, which can then participate in further damaging reactions.[23][24] |
| Tert-Butyl Hydroperoxide (TBHP) | Organic Peroxide | Peroxyl and Alkoxyl Radicals | 50-200 µM | Cytosol, Membranes | Induces lipid peroxidation and depletes cellular glutathione (GSH), leading to broad oxidative stress. |
Experimental Protocols for ROS Detection
Accurate quantification of ROS is critical for cross-validation studies. Below are detailed protocols for three widely used fluorescence-based assays, each suited for detecting different ROS pools.
Protocol 1: General Cellular ROS Detection using DCFDA/H₂DCFDA
This assay measures overall cellular ROS levels, including hydroxyl and peroxyl radicals.[15] 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][27]
Materials:
-
H₂DCFDA (DCFDA) stock solution (e.g., 20 mM in DMSO)
-
1x Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells of interest
-
Test compounds (this compound, alternatives)
-
Positive control (e.g., H₂O₂ or TBHP)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure (Microplate Assay):
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to attach overnight. For suspension cells, use 1.5 x 10⁵ cells per well on the day of the experiment.
-
Staining: Remove the culture medium and wash the cells once with 100 µL of pre-warmed 1x PBS or HBSS.
-
Prepare a fresh working solution of H₂DCFDA by diluting the stock to a final concentration of 10-50 µM in pre-warmed PBS or HBSS (the optimal concentration should be determined for each cell line).[28]
-
Add 100 µL of the H₂DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[15][27]
-
Compound Treatment: Remove the H₂DCFDA solution and wash the cells once with 100 µL of pre-warmed PBS or HBSS.
-
Add 100 µL of culture medium containing the desired concentration of test compounds (e.g., this compound) or controls to the respective wells.
-
Incubate for the desired period (e.g., 1 to 6 hours).
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[15]
Protocol 2: Mitochondrial Superoxide Detection using MitoSOX™ Red
MitoSOX™ Red is a cell-permeable fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide, but not other ROS, to exhibit red fluorescence.[29]
Materials:
-
MitoSOX™ Red reagent (e.g., 5 mM stock in DMSO)
-
HBSS or other suitable buffer
-
Cells of interest
-
Test compounds
-
Positive control (e.g., Antimycin A or Rotenone)
-
Flow cytometer or fluorescence microscope
Procedure (Flow Cytometry):
-
Cell Preparation: Prepare a single-cell suspension of 0.5-1 x 10⁶ cells/mL in pre-warmed HBSS.
-
Staining: Prepare a fresh working solution of MitoSOX™ Red at a final concentration of 2.5-5 µM in HBSS.[30][31] Critical: Higher concentrations can be cytotoxic.[31]
-
Add the MitoSOX™ Red working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.[31][32]
-
Washing: Pellet the cells by centrifugation (e.g., 400 x g for 3-5 minutes) and wash twice with pre-warmed HBSS to remove excess probe.
-
Compound Treatment: Resuspend the stained cells in fresh culture medium containing the test compounds or controls and incubate for the desired duration.
-
Analysis: Analyze the cells on a flow cytometer using the PE channel (Excitation: ~510 nm, Emission: ~580 nm).[29] Collect at least 10,000 events per sample.
Protocol 3: Extracellular Hydrogen Peroxide Detection using Amplex™ Red
The Amplex™ Red assay measures H₂O₂ released from cells. The Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin.[33][34]
Materials:
-
Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit (contains Amplex™ Red reagent, HRP, DMSO, and reaction buffer)
-
H₂O₂ for standard curve
-
Cells of interest
-
Test compounds
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Standard Curve: Prepare an H₂O₂ standard curve (e.g., 0 to 10 µM) in 1x reaction buffer.[34]
-
Cell Treatment: Seed cells and treat with test compounds as desired in a standard culture plate.
-
Sample Collection: At the end of the treatment period, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well black plate.
-
Reaction Mixture: Prepare the Amplex™ Red/HRP working solution immediately before use by mixing Amplex™ Red reagent and HRP in 1x reaction buffer according to the kit manufacturer's instructions.[33][35]
-
Reaction: Add 50 µL of the Amplex™ Red/HRP working solution to each well containing the standards and samples.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[36]
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~545 nm and emission at ~590 nm.[35] Calculate the H₂O₂ concentration in the samples by comparing their fluorescence to the standard curve.
Visualizing the Pathways and Processes
To better understand the mechanisms of ROS induction and the experimental process, the following diagrams are provided.
Caption: Mechanisms of ROS induction by various chemical agents.
Caption: A generalized workflow for quantitative ROS assays.
Conclusion
This compound is a potent inducer of mitochondrial ROS, a key mechanism underlying its anticancer properties.[1][2] However, to fully characterize its effects and ensure the specificity of the observed phenomena, it is crucial to perform cross-validation studies. By comparing the impact of Tephrosin with a panel of other ROS-inducing agents that have different mechanisms of action—such as the Complex III inhibitor Antimycin A, redox cyclers like Menadione and Paraquat, and the direct oxidant H₂O₂—researchers can build a more complete picture of its cellular activity.[10][16][20][24]
References
- 1. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species [jcancer.org]
- 4. Rotenone-Induced 4-HNE Aggresome Formation and Degradation in HL-1 Cardiomyocytes: Role of Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotenone induces cell death in primary dopaminergic culture by increasing ROS production and inhibiting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rotenone-induced reactive oxygen species signal the recruitment of STAT3 to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by antimycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Respiratory Chain Inhibitors Involved in ROS Production Induced by Acute High Concentrations of Iodide and the Effects of SOD as a Protective Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. Paraquat - Wikipedia [en.wikipedia.org]
- 21. Paraquat induced oxidative stress, DNA damage, and cytotoxicity in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chapter 21 Paraquat-induced production of reactive oxygen species in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Effects of chronic hydrogen peroxide exposure on mitochondrial oxidative stress genes, ROS production and lipid peroxidation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. abcam.com [abcam.com]
- 28. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 29. apexbt.com [apexbt.com]
- 30. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Determination of mitochondrial ROS generation with MitoSox Red and mitochondrial membrane potential (ΔΨ) with TMRM [bio-protocol.org]
- 33. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Hydrogen Peroxide Measurement in Arabidopsis Root Tissue Using Amplex Red [bio-protocol.org]
- 35. 2.4. Amplex red hydrogen peroxide assay [bio-protocol.org]
- 36. docs.lib.purdue.edu [docs.lib.purdue.edu]
A Comparative Analysis of (Rac)-Tephrosin and Standard Chemotherapeutic Agents for Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Pancreatic cancer remains one of the most challenging malignancies to treat, with a persistently low five-year survival rate.[1] The mainstay of treatment for advanced pancreatic cancer involves chemotherapy, with agents such as gemcitabine, paclitaxel, 5-fluorouracil, and irinotecan forming the backbone of various regimens.[2][3][4][5] However, the efficacy of these drugs is often limited by modest response rates and the development of chemoresistance.[6] This has spurred the investigation of novel compounds, among them (Rac)-Tephrosin, a natural rotenoid isoflavonoid, which has demonstrated potent anticancer activities.[1][7][8] This guide provides a detailed comparison of this compound and established chemotherapeutic agents, focusing on their mechanisms of action, cytotoxicity, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
Established chemotherapeutic agents primarily function by disrupting DNA synthesis and cell division.[9][10][11][12] In contrast, this compound induces cancer cell death through the generation of intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.[1][7][8]
This compound: This natural product exerts its anticancer effects by increasing the production of ROS within pancreatic cancer cells.[1][7] This oxidative stress leads to a cascade of events including depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases-3 and -9, key executioners of apoptosis.[1][7] Furthermore, Tephrosin has been shown to induce DNA damage, as evidenced by increased phosphorylation of H2AX.[1][7] The entire process is critically dependent on ROS production, as the apoptotic effects can be mitigated by ROS scavengers.[1][7]
Established Chemotherapeutic Agents:
-
Gemcitabine: As a nucleoside analog, gemcitabine is incorporated into DNA, where it inhibits DNA polymerase and ribonucleotide reductase, ultimately halting DNA synthesis and inducing apoptosis.[6][9][11][13][14] It primarily acts during the S-phase of the cell cycle.[9]
-
Paclitaxel: This agent belongs to the taxane family and works by stabilizing microtubules, which are essential components of the cell's cytoskeleton.[12][15][16][17] This stabilization prevents the normal breakdown of microtubules required for cell division, leading to mitotic arrest and cell death.[12][15][17]
-
5-Fluorouracil (5-FU): This pyrimidine analog acts as an antimetabolite.[18][19] It disrupts DNA synthesis by inhibiting thymidylate synthase, a crucial enzyme for the production of thymidine, a necessary component of DNA.[18][19][20] It can also be incorporated into RNA, leading to fraudulent RNA and disruption of protein synthesis.[18]
-
Irinotecan: This topoisomerase I inhibitor prevents the re-ligation of single-strand DNA breaks created by topoisomerase I during DNA replication.[10][21][22] This leads to the accumulation of double-strand DNA breaks and subsequent cell death.[10] Its active metabolite, SN-38, is a potent inhibitor of topoisomerase I.[10][21][23]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and established chemotherapeutic agents against various pancreatic cancer cell lines. It is important to note that these values are from different studies and direct, head-to-head comparisons in the same experimental setting are limited.
| Compound | Pancreatic Cancer Cell Line | IC50 (µM) | Reference |
| This compound | SW1990 | 2.62 | [1] |
| This compound | PANC-1 | Not explicitly stated, but potent suppression of viability shown | [1] |
| Gemcitabine | PANC-1 | Varies significantly depending on study and resistance status | [6] |
| Paclitaxel | Pancreatic Cancer Models | Activity demonstrated, but specific IC50 values not readily available in provided abstracts | [12] |
| 5-Fluorouracil | Pancreatic Cancer Cell Lines | Activity demonstrated, but specific IC50 values not readily available in provided abstracts | [24] |
| Cisplatin (for comparison) | BxPC-3, Mia-Paca-2, PANC-1, YAPC | Dose- and time-dependent reduction in cell survival | [25] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these anticancer agents.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, SW1990) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are then treated with various concentrations of the test compound (this compound or established chemotherapeutic agents) for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[1]
Apoptosis Assays
Several methods are used to detect and quantify apoptosis, or programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and is used to detect these cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is lost.
-
Procedure: Cells are treated with the compound of interest, harvested, and then stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI. The stained cells are then analyzed by flow cytometry.
-
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic pathway.
-
Principle: The assay uses a specific substrate for a particular caspase (e.g., caspase-3, -9) that is conjugated to a chromophore or fluorophore. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.
-
Procedure: Cell lysates from treated and untreated cells are incubated with the caspase substrate, and the resulting signal is measured.
-
-
Western Blotting for Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of proteins involved in apoptosis.
-
Procedure: Proteins are extracted from treated and untreated cells, separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to proteins of interest, such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.[1]
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows discussed.
Signaling Pathways
Caption: Mechanism of this compound-induced apoptosis in pancreatic cancer cells.
Caption: Mechanisms of action for established pancreatic cancer chemotherapeutics.
Experimental Workflow
Caption: Workflow for a typical MTT cell viability assay.
Conclusion
This compound presents a promising alternative mechanism of action for combating pancreatic cancer by inducing ROS-mediated apoptosis. This is distinct from the DNA synthesis and cell division interference strategies of established chemotherapeutic agents. While direct comparative data is still emerging, the potent in vitro activity of this compound warrants further investigation. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals to design and interpret future studies aimed at evaluating the full potential of this compound in the context of pancreatic cancer therapy. The development of novel agents with unique mechanisms of action is crucial to overcoming the challenges of chemoresistance and improving outcomes for patients with this devastating disease.
References
- 1. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Chemotherapy for Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 4. pancreaticcancer.org.uk [pancreaticcancer.org.uk]
- 5. hopkinsmedicine.org [hopkinsmedicine.org]
- 6. Pancreatic Cancer Chemoresistance to Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species [jcancer.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Role of taxanes in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Novel mechanism for anti-cancer drug | Immunopaedia [immunopaedia.org.za]
- 17. Paclitaxel - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. nbinno.com [nbinno.com]
- 20. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Irinotecan - Wikipedia [en.wikipedia.org]
- 23. Spotlight on liposomal irinotecan for metastatic pancreatic cancer: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent studies of 5-fluorouracil resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Investigating the differential effects of (R)- and (S)- enantiomers of Tephrosin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tephrosin, a natural rotenoid, has garnered significant interest for its potent anticancer and pesticidal properties. As a chiral molecule, it exists in (R)- and (S)-enantiomeric forms. While the biological activities of racemic or unspecified Tephrosin are increasingly documented, a critical knowledge gap exists regarding the differential effects of its individual enantiomers. Stereochemistry plays a pivotal role in the efficacy and safety of chiral drugs, making the investigation of individual enantiomers essential for further drug development. This guide provides a comprehensive overview of the known biological activities of Tephrosin, with a focus on its anticancer effects. Due to the current lack of published data directly comparing the (R)- and (S)-enantiomers of Tephrosin, this document summarizes the activities of Tephrosin (stereochemistry often unspecified in studies) and draws parallels from studies on the stereoisomers of the closely related rotenoid, Rotenone, to emphasize the likely importance of stereospecificity in Tephrosin's mechanism of action. We present available quantitative data in structured tables, detail relevant experimental protocols, and provide visual diagrams of key signaling pathways to facilitate a deeper understanding of Tephrosin's therapeutic potential.
Introduction: The Significance of Chirality in Tephrosin's Bioactivity
Tephrosin is a rotenoid found in plants of the Tephrosia genus.[1] Like other rotenoids, its biological activities, including its well-documented anticancer effects, are attributed to its ability to interfere with cellular respiration and induce apoptosis.[2][3] Tephrosin possesses chiral centers, leading to the existence of (R)- and (S)-enantiomers. In drug development, enantiomers of a chiral compound are considered distinct chemical entities, as they can exhibit significant differences in pharmacological activity, potency, and toxicity.
To date, the scientific literature lacks studies that directly compare the biological effects of the (R)- and (S)-enantiomers of Tephrosin. However, research on the structurally similar rotenoid, Rotenone, has demonstrated the critical role of stereochemistry in its biological function. A study comparing natural Rotenone with its synthetic stereoisomers revealed that the specific three-dimensional structure is essential for its potent inhibitory activity on mitochondrial NADH-ubiquinone reductase (Complex I).[4] This finding strongly suggests that the biological activities of Tephrosin are also likely to be stereospecific. The development of stereocontrolled syntheses for Tephrosin will be crucial for facilitating such comparative biological studies.[5][6]
This guide, therefore, summarizes the current knowledge on the biological effects of Tephrosin (of unspecified or racemic nature) while underscoring the pressing need for future research into the differential activities of its (R)- and (S)-enantiomers.
Comparative Biological Activities of Tephrosin
The primary focus of recent Tephrosin research has been its potential as an anticancer agent. Studies have demonstrated its efficacy against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
Anticancer Activity: Cytotoxicity
Tephrosin has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 0.82 | [2] |
| SW1990 | Pancreatic Cancer | 2.62 | [2] |
| A549 | Non-Small Cell Lung Cancer | Not specified, but effective | [7] |
| MCF-7 | Breast Cancer | Not specified, but effective | [2] |
| HepG2 | Liver Cancer | Not specified, but effective | [2] |
| SHG-44 | Glioblastoma | Not specified, but effective | [2] |
Note: The stereochemistry of Tephrosin used in these studies was not specified.
Enantiomeric Activity of a Structurally Related Rotenoid: Deguelin
While direct data for Tephrosin enantiomers is unavailable, a study on the closely related rotenoid, Deguelin, highlights the importance of stereochemistry. The (S)-enantiomer of a Deguelin analog showed significantly higher potency as an HSP90 inhibitor compared to the (R)-enantiomer and the racemic mixture.[8]
| Compound | IC50 (nM) for HIF-1α Suppression | Reference |
| (S)-enantiomer of Deguelin analog 14 | 10 | [8] |
| Racemic Deguelin analog 14 | 730 | [8] |
| (R)-enantiomer of Deguelin analog 14 | 1300 | [8] |
This data strongly supports the hypothesis that the (R)- and (S)-enantiomers of Tephrosin are likely to exhibit different biological potencies.
Mechanisms of Action
Tephrosin exerts its anticancer effects through multiple mechanisms, primarily centered on the induction of oxidative stress and the subsequent activation of apoptotic pathways.
Induction of Reactive Oxygen Species (ROS)
A key mechanism of Tephrosin-induced cell death is the generation of intracellular reactive oxygen species (ROS).[2][3] Increased ROS levels lead to oxidative damage to cellular components and trigger downstream signaling cascades that culminate in apoptosis. The pro-apoptotic effect of Tephrosin can be attenuated by treatment with ROS scavengers like N-acetylcysteine (NAC).[3]
Mitochondrial-Mediated Apoptosis
Tephrosin induces apoptosis primarily through the intrinsic or mitochondrial pathway.[2] This involves:
-
Mitochondrial Membrane Depolarization: Increased ROS production leads to a loss of the mitochondrial membrane potential.[2]
-
Cytochrome c Release: The depolarized mitochondrial membrane releases cytochrome c into the cytoplasm.[2]
-
Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[2]
-
PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]
Modulation of Signaling Pathways
Tephrosin has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival:
-
PI3K/Akt Pathway: Tephrosin can inhibit the phosphorylation of Akt, a central kinase in a major cell survival pathway.[9][10][11][12][13]
-
MAPK Pathway: It can also affect the phosphorylation of kinases in the MAPK pathway, such as ERK and p38.[9]
-
STAT3 Pathway: Inhibition of STAT3 phosphorylation has also been observed.[9]
-
HSP90 Inhibition: Tephrosin has been found to inhibit the expression of heat shock protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Tephrosin's biological effects.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Tephrosin (or its enantiomers) for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated cells as a control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Tephrosin as described above.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Reactive Oxygen Species (ROS) Measurement (DCF-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to detect intracellular ROS.
-
Cell Seeding and Treatment: Seed cells and treat with Tephrosin.
-
Probe Loading: Incubate the cells with DCF-DA solution in the dark at 37°C for 30 minutes.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope. An increase in green fluorescence indicates an increase in intracellular ROS.
Chiral Separation of Tephrosin Enantiomers (Hypothetical Protocol)
While a specific protocol for Tephrosin is not available, a general approach using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) would be employed.
-
Column Selection: Select a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak or Chiralcel).[14][15][16]
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve optimal separation of the enantiomers.
-
Detection: Use a UV detector set at an appropriate wavelength to detect the eluting enantiomers.
-
Method Validation: Validate the method for resolution, linearity, accuracy, and precision.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by Tephrosin and a typical experimental workflow for its analysis.
Caption: Tephrosin-induced ROS-mediated mitochondrial apoptosis pathway.
References
- 1. Tephrosin - Wikipedia [en.wikipedia.org]
- 2. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the inhibitory action of natural rotenone and its stereoisomers with various NADH-ubiquinone reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereocontrolled semi-syntheses of deguelin and tephrosin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereocontrolled semi-syntheses of deguelin and tephrosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Tephrosin-induced autophagic cell death in A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Specific Signaling Pathways in (Rac)-Tephrosin-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for investigating the potential role of the Rac GTPase signaling pathway in Tephrosin-induced apoptosis. It outlines the established mechanisms of Tephrosin's action, proposes a detailed experimental plan to validate the involvement of Rac signaling, and offers a comparative analysis with other apoptosis-inducing agents where the role of this pathway has been studied.
The Established Signaling Pathway of Tephrosin-Induced Apoptosis
Tephrosin, a natural rotenoid isoflavonoid, is recognized for its potent anticancer activities, primarily through the induction of apoptosis in various cancer cell lines, notably pancreatic cancer.[1][2] The principal mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis, initiated by the generation of reactive oxygen species (ROS).[1][2][3]
The established signaling cascade proceeds as follows:
-
ROS Generation: Tephrosin treatment rapidly increases intracellular ROS levels in a time- and dose-dependent manner.[1]
-
Mitochondrial Dysfunction: The surge in ROS leads to the depolarization of the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[1][3]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of initiator caspase-9, which in turn cleaves and activates executioner caspase-3.[1][4]
-
Execution of Apoptosis: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]
This ROS-dependent mitochondrial pathway is considered central to Tephrosin's anticancer activity, as ROS scavengers like N-acetyl-L-cysteine (NAC) can weaken its apoptotic effects.[1]
Figure 1: Established ROS-mediated intrinsic pathway of Tephrosin-induced apoptosis.
A Proposed Experimental Framework for Validating the Role of Rac GTPase
While the ROS-mitochondrial axis is well-documented, the upstream regulators and parallel contributing pathways remain less clear. Rac family GTPases are known to be involved in ROS production via NADPH oxidase (NOX) and to play complex, context-dependent roles in apoptosis.[5] This section proposes a hypothetical study to validate the role of Rac signaling in Tephrosin-induced apoptosis.
Hypothesis: Tephrosin-induced ROS generation involves the activation of the small GTPase Rac1, which in turn contributes to the downstream apoptotic signaling cascade.
Experimental Workflow
The following workflow is designed to systematically test the proposed hypothesis.
Figure 2: Proposed experimental workflow to validate the role of Rac1 in Tephrosin-induced apoptosis.
Experimental Protocols
Cell Culture and Treatment:
-
Culture human pancreatic cancer cells (e.g., PANC-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells at a density of 5 x 10⁵ cells/mL.
-
For inhibitor studies, pre-treat cells with a specific Rac1 inhibitor (e.g., NSC23766, 50 µM) for 1 hour.
-
Treat cells with Tephrosin (at a predetermined IC50 concentration, e.g., 5 µM) for various time points (e.g., 6, 12, 24 hours).
Rac1 Activation Assay (G-LISA):
-
After treatment, lyse cells according to the G-LISA™ Activation Assay Kit protocol.
-
Normalize protein concentrations for all samples.
-
Add equal protein amounts to the Rac-GTP-binding protein-coated 96-well plate.
-
Incubate for 30 minutes. Active, GTP-bound Rac1 will bind to the plate.
-
Wash the plate and add a specific anti-Rac1 antibody.
-
Add a secondary antibody conjugated to HRP and the detection reagent.
-
Measure absorbance at 490 nm. The signal is proportional to the amount of active Rac1.
Western Blot Analysis:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-p-PAK, anti-Rac1, anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest cells, including floating cells from the supernatant.
-
Wash cells twice with cold PBS.
-
Resuspend 1 x 10⁵ cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer.
-
Analyze cells by flow cytometry within 1 hour. Quantify early (Annexin V+/PI-), late (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Hypothetical Data Presentation
The following tables present hypothetical data that would support the involvement of Rac1 in Tephrosin-induced apoptosis.
Table 1: Hypothetical Effect of Rac1 Inhibition on Tephrosin-Induced Rac1 Activity and Apoptosis Markers.
| Treatment Group | Relative Rac1-GTP Levels (Fold Change) | Cleaved Caspase-3 (Relative Densitometry) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 4.5 ± 1.2 |
| Tephrosin (5 µM) | 4.2 ± 0.5 | 5.8 ± 0.6 | 45.2 ± 3.5 |
| Tephrosin + NSC23766 | 1.3 ± 0.2 | 2.1 ± 0.3 | 18.6 ± 2.8 |
| NSC23766 only | 0.9 ± 0.1 | 1.1 ± 0.2 | 5.1 ± 1.5 |
| Data are represented as mean ± SD from three independent experiments. |
Table 2: Hypothetical Effect of a ROS Scavenger on Tephrosin-Induced Rac1 Activation.
| Treatment Group | Relative ROS Levels (DCF Fluorescence) | Relative Rac1-GTP Levels (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Tephrosin (5 µM) | 6.5 ± 0.7 | 4.1 ± 0.4 |
| Tephrosin + NAC | 1.4 ± 0.3 | 1.5 ± 0.2 |
| NAC only | 0.8 ± 0.1 | 0.9 ± 0.1 |
| Data are represented as mean ± SD from three independent experiments. |
Comparative Analysis with Alternative Apoptosis-Inducing Agents
To contextualize the potential role of Rac in Tephrosin's mechanism, it is useful to compare it with other chemotherapeutic agents where Rac signaling has been investigated.
-
Doxorubicin: This anthracycline antibiotic induces apoptosis and is widely used in cancer therapy. In cardiomyocytes, Doxorubicin-induced cardiotoxicity is mediated by Rac1. Inhibition of Rac1 attenuates apoptosis by reducing both ROS production and ROS-independent p53 acetylation.[1][6] This establishes a clear pro-apoptotic role for Rac1 in the context of Doxorubicin's toxicity.[1][6]
-
Paclitaxel: A microtubule-stabilizing agent, Paclitaxel induces apoptosis through mitotic arrest. Its relationship with Rac1 is complex. In breast cancer cells, Paclitaxel promotes Rac1 translocation to the cell membrane, enhancing NADPH oxidase activity and extracellular ROS generation, suggesting a pro-apoptotic function.[7] However, in melanoma cells, a dominant-negative form of Rac1 conferred resistance to Paclitaxel-induced apoptosis, also implying that active Rac1 is required for the drug's full apoptotic effect.[2]
Table 3: Comparison of Tephrosin with Alternative Apoptosis-Inducing Agents.
| Feature | Tephrosin | Doxorubicin | Paclitaxel |
| Primary Mechanism | Induces mitochondrial apoptosis[1][2] | Intercalates DNA, inhibits topoisomerase II, generates ROS[8] | Stabilizes microtubules, causes mitotic arrest[9] |
| Primary Apoptotic Pathway | Intrinsic (Mitochondrial)[1] | Intrinsic and Extrinsic[8] | Primarily Intrinsic (Mitochondrial) following mitotic arrest[2][9] |
| Role of ROS | Central, initiating event[1][3] | Significant contributor to apoptosis and cardiotoxicity[10] | Induces ROS via NADPH oxidase activation[7] |
| Validated Role of Rac Signaling in Apoptosis | Hypothetical: Proposed to be a pro-apoptotic mediator downstream of ROS. | Pro-apoptotic: Rac1 inhibition reduces Doxorubicin-induced apoptosis in cardiomyocytes.[1][3][6] | Pro-apoptotic: Active Rac1 appears necessary for efficient apoptosis induction.[2][7] |
| Key Experimental Evidence for Rac's Role | To be determined by proposed experiments. | Rac1 inhibitor (NSC23766) or genetic deletion reduces caspase-3 activity and cell death.[6] | Dominant-negative Rac1N17 increases resistance to apoptosis; Paclitaxel promotes Rac1 membrane translocation.[2][7] |
Logical Relationships and Pathway Crosstalk
The proposed investigation aims to determine if Rac1 acts as a critical link between Tephrosin-induced ROS and the core apoptotic machinery. The diagram below illustrates this hypothetical crosstalk.
Figure 3: Potential crosstalk between ROS, Rac, and the mitochondrial apoptosis pathway.
Conclusion
Tephrosin is a promising natural anticancer compound that reliably induces apoptosis through a ROS-mediated mitochondrial pathway.[1][2] This guide provides a structured, data-driven approach to explore the currently unvalidated but plausible role of the Rac GTPase signaling pathway in this process. By employing the detailed experimental protocols and comparative analysis presented, researchers can systematically investigate this connection. Elucidating the full signaling network of Tephrosin, including potential crosstalk with pathways like Rac, is critical for understanding its complete mechanism of action and optimizing its potential as a chemotherapeutic agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dominant negative Rac1 attenuates paclitaxel-induced apoptosis in human melanoma cells through upregulation of heat shock protein 27: a functional proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis Induced by Rac GTPase Correlates with Induction of FasL and Ceramides Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Ras-Induced Apoptosis by the Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rac1 signalling mediates doxorubicin-induced cardiotoxicity through both reactive oxygen species-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel action of paclitaxel against cancer cells: bystander effect mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin-induced apoptosis: implications in cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of in vitro experiments with (Rac)-Tephrosin across different labs
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Tephrosin, a natural rotenoid, has demonstrated significant anti-cancer properties in various in vitro studies. Its ability to inhibit cancer cell proliferation and induce programmed cell death (apoptosis) has positioned it as a compound of interest for further investigation. However, the reproducibility of these findings across different laboratories is a critical factor for its continued development as a potential therapeutic agent. This guide provides a comparative overview of published in vitro data on this compound, details the experimental protocols used, and discusses key factors that can influence the reproducibility of these experiments.
Comparative Analysis of In Vitro Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, and the extent of apoptosis induction are key parameters assessed in these studies.
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| PANC-1 | Pancreatic | 0.82 | 72 | MTT | [1] |
| SW1990 | Pancreatic | 2.62 | 72 | MTT | [1] |
| CFPAC-1 | Pancreatic | 2.91 | 72 | MTT | [1] |
| MIAPaCa-2 | Pancreatic | 2.79 | 72 | MTT | [1] |
| A549 | Lung | Not specified | 72 | MTT | [2] |
| MCF-7 | Breast | Not specified | 72 | MTT | [2] |
| HepG2 | Liver | Not specified | 72 | MTT | [2] |
| SHG-44 | Glioblastoma | Not specified | 72 | MTT | [2] |
Note: IC50 values can vary between laboratories due to differences in experimental conditions such as cell passage number, media composition, and assay methodology.
Table 2: Apoptosis Induction by this compound
| Cell Line | Cancer Type | Tephrosin Concentration (µM) | Apoptosis (%) | Incubation Time (h) | Assay | Reference |
| PANC-1 | Pancreatic | 0.5 | 31.2 | 24 | Annexin V/PI | [1] |
| PANC-1 | Pancreatic | 1.0 | 68.3 | 24 | Annexin V/PI | [1] |
| MCF-7 | Breast | IC25 | 17.88 | 24 | Flow Cytometry | [3] |
| MCF-7 | Breast | IC50 | 52.60 | 24 | Flow Cytometry | [3] |
| MCF-7 | Breast | IC75 | 78.35 | 24 | Flow Cytometry | [3] |
Key Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and death. A primary mechanism is the induction of reactive oxygen species (ROS), which can trigger downstream apoptotic pathways.
Caption: this compound induces apoptosis through ROS production and inhibition of survival pathways.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for ensuring the reproducibility of in vitro studies. Below are generalized yet detailed protocols for the most common assays used to evaluate the efficacy of this compound.
General Experimental Workflow
Caption: A typical workflow for assessing the in vitro anti-cancer effects of this compound.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[4]
-
Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[5][6]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay Protocol
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (including any floating cells from the supernatant) after treatment with this compound.[7]
-
Washing: Wash the cells twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[7][8]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[9]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Factors Influencing Reproducibility of In Vitro Experiments
While the in vitro anti-cancer effects of this compound are promising, it is crucial to acknowledge the factors that can lead to variability in experimental outcomes between different laboratories.
-
Cell Line Authenticity and Passage Number: Genetic drift and misidentification of cell lines are significant sources of irreproducibility.[10][11] It is essential to use authenticated cell lines from a reputable source and to work with a consistent and low passage number.
-
Culture Conditions: Variations in cell culture media, serum batches, and incubation conditions can impact cell growth and drug sensitivity.[10]
-
Experimental Protocol Adherence: Minor deviations in protocols, such as incubation times, reagent concentrations, and pipetting techniques, can lead to significant differences in results.[12][13]
-
Assay-Specific Parameters: The choice of assay and its specific parameters (e.g., cell seeding density in an MTT assay) can influence the perceived drug efficacy.[14]
-
Data Analysis and Interpretation: The methods used to analyze raw data and calculate endpoints like IC50 values can differ, contributing to variability.[14]
-
Purity and Handling of this compound: The purity of the compound and its storage and handling can affect its biological activity.
Conclusion
In vitro studies consistently demonstrate the potential of this compound as an anti-cancer agent. However, for these findings to be translated into further preclinical and clinical development, a high degree of reproducibility is paramount. By adhering to standardized and detailed protocols, utilizing authenticated cell lines, and being mindful of the various factors that can influence experimental outcomes, the scientific community can work towards generating more robust and reliable data on the efficacy of this compound. This guide provides a framework for comparing existing data and for designing future experiments with a focus on reproducibility.
References
- 1. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 12. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (Rac)-Tephrosin: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of (Rac)-Tephrosin, a natural product with insecticidal and other biological activities. Adherence to these procedures is vital to mitigate risks to personnel and the environment.
I. Understanding the Hazards
This compound, a rotenoid found in plants of the Tephrosia genus, presents environmental hazards. According to its Safety Data Sheet (SDS), Tephrosin is classified as very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.
Key Hazard Information:
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Hazardous to the aquatic environment, acute hazard | Aquatic Acute 1 | Warning | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term hazard | Aquatic Chronic 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
III. Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent materials used for spills in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. General guidelines for chemical waste segregation recommend separating halogenated and non-halogenated organic solvents, as well as organic and inorganic wastes[2].
Step 2: Waste Container Labeling
All waste containers must be accurately and clearly labeled.
-
Use a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Toxic to Aquatic Life")
-
Step 3: Storage of Waste
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep containers securely closed except when adding waste[2].
-
Ensure the storage area is away from drains and areas of high traffic.
-
Store in secondary containment to prevent spills from spreading.
Step 4: Arranging for Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures and timelines for waste removal.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, put on the required personal protective equipment.
-
Contain the Spill: For liquid spills, use a chemical spill kit with absorbent pads or other inert absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent (e.g., ethanol, acetone), followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocol.
Visualizing the Disposal Workflow
To further clarify the proper disposal process for this compound, the following workflow diagram illustrates the key steps and decision points.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (Rac)-Tephrosin
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of (Rac)-Tephrosin, a natural rotenoid with antineoplastic and pesticidal properties. Given its potential hazards, including high aquatic toxicity, adherence to these protocols is essential for ensuring laboratory safety and environmental protection.
Hazard Identification and Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) as being very toxic to aquatic life with long-lasting effects.[1][2] As a member of the rotenoid class of compounds, it should be handled with care, treating it as a potentially cytotoxic agent.[3][4][5]
Summary of Hazards:
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Hazardous to the aquatic environment, acute hazard | Acute 1 | Warning | H400: Very toxic to aquatic life[1][2] |
| Hazardous to the aquatic environment, long-term hazard | Chronic 1 | Warning | H410: Very toxic to aquatic life with long lasting effects[1][2] |
| Potential Cytotoxicity | Not Classified | - | Should be handled as a cytotoxic compound due to its antineoplastic properties.[3][4][5] |
Personal Protective Equipment (PPE)
Due to its potential cytotoxicity, a comprehensive PPE strategy is mandatory. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Double gloves | Nitrile or neoprene gloves are recommended. Change gloves frequently, especially if contaminated.[4] |
| Body | Protective disposable gown | Lint-free, low permeability, with a closed front, long sleeves, and elastic or knit closed cuffs. Cuffs should be tucked under the outer pair of gloves.[5] |
| Eyes | Safety goggles | Chemical splash goggles are required. For procedures with a high risk of splashing, a full-face shield should be worn in addition to goggles.[6] |
| Respiratory | Respirator | An approved respirator should be used when there is a risk of generating aerosols or handling the powder outside of a contained system.[5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to minimize exposure and prevent contamination.
Workflow for Handling this compound:
References
- 1. Tephrosin | C23H22O7 | CID 114909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ecolab.com [ecolab.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 6. Cytotoxic Drug Safety [tru.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
